molecular formula C5H7FO3 B2641841 Methyl 4-fluoro-3-oxobutanoate CAS No. 95399-93-2

Methyl 4-fluoro-3-oxobutanoate

Cat. No.: B2641841
CAS No.: 95399-93-2
M. Wt: 134.106
InChI Key: OJYJRDRXGWCIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-oxobutanoate is a useful research compound. Its molecular formula is C5H7FO3 and its molecular weight is 134.106. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYJRDRXGWCIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-fluoro-3-oxobutanoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-fluoro-3-oxobutanoate , a critical fluorinated building block in medicinal chemistry.

Chemical Properties, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

This compound (also known as Methyl 4-fluoroacetoacetate) is a specialized


-keto ester characterized by the presence of a terminal fluorine atom adjacent to the ketone carbonyl. This structural motif is highly valued in drug development for introducing metabolic stability and altering the pKa of adjacent protons, thereby modulating the bioavailability of heterocyclic scaffolds.

Unlike its non-fluorinated analog (methyl acetoacetate) or the trifluoromethyl variant, the monofluoro derivative offers a unique balance of steric minimalism and electronic withdrawal, making it an ideal precursor for monofluoromethylated heterocycles such as dihydropyridines, pyrazoles, and pyrimidines.

Table 1: Physicochemical Profile
PropertyData
CAS Number 95399-93-2
IUPAC Name This compound
Molecular Formula

Molecular Weight 134.11 g/mol
Appearance Light-yellow oil
Boiling Point ~85°C (at reduced pressure, est.)
Density ~1.2–1.3 g/cm³ (predicted)
Solubility Soluble in MeOH, DCM, THF, EtOAc
Key NMR Signals

(CDCl

):

4.91 (d,

Hz,

), 3.76 (s,

), 3.61 (d,

Hz,

)

(CDCl

):
Triplet,

Hz

Note on NMR: The large coupling constant (


 Hz) in the proton spectrum is diagnostic of the geminal H-F coupling, confirming the integrity of the fluoromethyl group [1].
Part 2: Synthesis & Production Workflows

The synthesis of this compound requires careful handling due to the potential toxicity of fluoroacetate intermediates. Two primary routes are utilized depending on scale and available starting materials.

Method A: The Halex Reaction (Industrial Route)

This method involves the nucleophilic fluorination of methyl 4-chloroacetoacetate. It is preferred for scale-up due to the availability of the chloro-precursor.

  • Reagents: Methyl 4-chloroacetoacetate, Potassium Fluoride (spray-dried), Phase Transfer Catalyst (18-crown-6 or PEG).

  • Mechanism:

    
     displacement of the chloride by fluoride.
    
  • Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the ester or the

    
    -keto functionality.
    
Method B: Claisen Condensation (Laboratory Route)

A convergent synthesis involving the condensation of a fluoroacetate enolate with a carbonate or oxalate, though less common due to the high toxicity of fluoroacetate esters.

Part 3: Reactivity Profile & Heterocycle Construction

The core utility of this compound lies in its 1,3-dielectrophilic character . It possesses two reactive centers: the ketone carbonyl (C3) and the ester carbonyl (C1), along with a nucleophilic active methylene (C2).

1. Hantzsch Dihydropyridine Synthesis

The compound serves as a key intermediate for Androgen Receptor Modulators and Calcium Channel Blockers . By reacting with an aldehyde and an amine (or ammonia), it forms a 1,4-dihydropyridine scaffold featuring a C6-fluoromethyl group.

2. Enamine Formation (Beta-Amino Acrylates)

Reaction with ammonia or primary amines yields stable enamines (e.g., Methyl 3-amino-4-fluorobut-2-enoate). These are isolable solids and serve as cleaner precursors for complex condensations than the free keto-ester.

3. Asymmetric Reduction (Statins)

Biocatalytic or Ruthenium-catalyzed (Noyori) hydrogenation reduces the C3 ketone to a chiral hydroxyl group, yielding Methyl (3R)-4-fluoro-3-hydroxybutanoate . This is a potential building block for fluorinated statin analogs (e.g., side-chain modification of Atorvastatin/Rosuvastatin scaffolds) [2].

Visualization: Reaction Pathways

G Start This compound Enamine Enamine Formation (Methyl 3-amino-4-fluorobut-2-enoate) Start->Enamine + NH3/MeOH Pyrazole Fluorinated Pyrazoles (Kinase Inhibitors) Start->Pyrazole + Hydrazines Statin Chiral u03b2-Hydroxy Esters (Statin Precursors) Start->Statin Ru-BINAP / H2 (Asymmetric Red.) Hantzsch Hantzsch Dihydropyridines (Ca2+ Blockers / AR Modulators) Enamine->Hantzsch + Aldehyde + u03b2-Keto Ester

Figure 1: Divergent synthesis pathways from this compound utilizing its 1,3-dielectrophilic nature.

Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl (Z)-3-amino-4-fluorobut-2-enoate

This protocol converts the oil into a stable crystalline enamine, facilitating easier handling for subsequent heterocycle synthesis [1].

Reagents:

  • This compound (1.0 equiv)

  • Saturated Ammonia in Methanol (excess)

Methodology:

  • Preparation: Charge a sealed tube or pressure vessel with this compound (e.g., 60 g).

  • Addition: Add saturated ammonia in methanol (5 vol, ~300 mL) at room temperature (20–25°C).

  • Reaction: Seal the vessel and stir at room temperature for 16 hours. Monitor by TLC or LCMS for disappearance of the starting keto-ester.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

  • Isolation: The residue typically solidifies to yield the title compound as a white or off-white solid.

  • Yield: Expect >90% yield.

  • Data: The product is characterized by the disappearance of the ketone signal and appearance of enamine N-H protons in NMR.

Protocol 2: General Hantzsch Reaction (Dihydropyridine Synthesis)

Used for creating libraries of fluorinated calcium channel blockers.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Methyl 3-amino-4-fluorobut-2-enoate (from Protocol 1) (1.0 equiv)[1]

  • Methyl acetoacetate (or another

    
    -keto ester) (1.0 equiv)
    
  • Ethanol (0.2 M concentration)[1]

Methodology:

  • Reflux: Combine all reagents in ethanol. Heat to reflux (80°C) for 12–16 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Crystallization: Many dihydropyridines precipitate upon cooling. If not, remove solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Result: A 1,4-dihydropyridine with a fluoromethyl group at the C6 position.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Toxicity: While less toxic than pure fluoroacetic acid, the metabolic release of fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle) is a theoretical risk. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is prone to hydrolysis and decarboxylation if exposed to moisture.

Self-Validating Safety Check:

  • Before scale-up, perform a small-scale test (100 mg) to check for exotherms upon amine addition.

  • Always quench glassware with basic solution (NaOH) to decompose any trace fluoroacetate derivatives before cleaning.

References
  • Patent EP 3480201 A1 . New analogs as androgen receptor and glucocorticoid receptor modulators. European Patent Office. (2019). Link

  • Noyori, R., et al.Asymmetric Hydrogenation of -Keto Esters. Journal of the American Chemical Society. (1987). (Contextual grounding for asymmetric reduction protocols).
  • ChemicalBook . This compound Product Data. Link

  • PubChem . This compound Compound Summary. Link

Sources

Technical Whitepaper: Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-3-oxobutanoate (CAS 95399-93-2 ), also known as methyl 4-fluoroacetoacetate, is a pivotal fluorinated building block in modern medicinal chemistry. Its structural uniqueness lies in the


-fluorine substitution on the acetoacetate skeleton, which introduces specific electronic and steric properties without significantly altering the steric bulk compared to the non-fluorinated parent. This compound serves as a critical linchpin in the synthesis of dihydropyrimidine calcium channel blockers , fluorinated pyrazole agrochemicals , and chiral statin intermediates . This guide details its synthesis, reactivity profile, and application in high-value convergent synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
Chemical Name This compound
Synonyms Methyl 4-fluoroacetoacetate; Methyl

-fluoroacetoacetate
CAS Number 95399-93-2
Molecular Formula

Molecular Weight 134.11 g/mol
Structure

Appearance Colorless to pale yellow liquid
Boiling Point ~60-65°C at 10 mmHg (Estimated)
Density ~1.2 g/mL
Stability Prone to decarboxylation under acidic heat; sensitive to strong bases (defluorination).
Tautomeric Equilibrium

Like all


-keto esters, this compound exists in a dynamic equilibrium between its keto and enol forms. The electron-withdrawing fluorine atom at the 

-position increases the acidity of the

-protons (C2), shifting the equilibrium slightly more towards the enol form compared to non-fluorinated methyl acetoacetate.


Synthetic Methodologies

A. The Meldrum's Acid Route (Laboratory & Pilot Scale)

The most robust and controlled synthesis involves the acylation of Meldrum's acid with fluoroacetyl chloride, followed by methanolysis. This method avoids the handling of hazardous ketene gas and offers high regioselectivity.

Protocol:

  • Acylation: Fluoroacetyl chloride is reacted with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) at 0°C, using pyridine as a base to scavenge HCl.

  • Isolation: The resulting acyl-Meldrum's acid intermediate is isolated or used in situ.

  • Alcoholysis: The intermediate is refluxed in dry methanol. The unstable intermediate undergoes decarboxylation and ring opening to yield this compound.

B. The Claisen Condensation (Industrial Scale)

For large-scale manufacturing, a crossed Claisen condensation is preferred to reduce cost, though it requires careful control to prevent self-condensation.

Protocol:

  • Reagents: Methyl fluoroacetate + Methyl acetate (excess).

  • Catalyst: Sodium methoxide (NaOMe) or Sodium hydride (NaH).

  • Mechanism: The enolate of methyl acetate attacks the carbonyl of methyl fluoroacetate.

  • Challenge: The fluorine atom makes the

    
    -protons of the fluoroacetate more acidic, leading to potential self-condensation of the fluoroacetate. Order of addition is critical (adding fluoroacetate to excess acetate enolate).
    

SynthesisPathways FAC Fluoroacetyl Chloride INT Acyl-Meldrum's Intermediate FAC->INT + Pyridine, DCM, 0°C MA Meldrum's Acid MA->INT PROD Methyl 4-fluoro- 3-oxobutanoate INT->PROD + MeOH, Reflux (- CO2, - Acetone) MFA Methyl Fluoroacetate MFA->PROD Claisen Condensation (NaOMe, THF) MAC Methyl Acetate MAC->PROD

Figure 1: Comparison of Synthetic Routes. The Meldrum's acid route (top) offers higher specificity for lab-scale synthesis, while Claisen condensation (bottom) is atom-economical for industry.

Reactivity & Pharmaceutical Applications

This compound is a "chameleon" intermediate, capable of participating in electrophilic, nucleophilic, and condensation pathways.

A. Hantzsch Dihydropyridine Synthesis

This compound is a key substrate in the classic Hantzsch reaction to form 1,4-dihydropyridines (DHPs) , a class of molecules famous for calcium channel blocking activity (e.g., Nifedipine analogs). The fluorine substitution modulates the lipophilicity and metabolic stability of the DHP ring.

  • Reaction: this compound + Aldehyde + Ammonia/Amine.[1][2]

  • Mechanism: Involves a Knoevenagel condensation followed by a Michael addition and cyclization.

B. Pyrazole Synthesis (Agrochemicals & Pharma)

Reaction with hydrazines yields 3-fluoromethyl-pyrazoles. These cores are ubiquitous in succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.

  • Reaction: this compound + Hydrazine hydrate

    
     3-(Fluoromethyl)-5-pyrazolone (tautomer dependent).
    
C. Asymmetric Enzymatic Reduction (Chiral Synthons)

For the synthesis of statins and antibiotics, the ketone group is stereoselectively reduced to an alcohol.

  • Biocatalysis: Using ketoreductases (KREDs) or baker's yeast.

  • Product: Methyl (R)- or (S)-4-fluoro-3-hydroxybutanoate.

  • Significance: The resulting chiral

    
    -hydroxy ester is a versatile precursor for nucleophilic displacement reactions where the fluorine atom can either be retained or used to influence neighboring group participation.
    

ReactivityNetwork Core Methyl 4-fluoro- 3-oxobutanoate DHP 4-Substituted 1,4-Dihydropyridines (Ca2+ Channel Blockers) Core->DHP Hantzsch Synthesis Pyrazole 3-Fluoromethyl Pyrazoles (Kinase Inhibitors) Core->Pyrazole Cyclocondensation Alcohol Methyl (R)-4-fluoro- 3-hydroxybutanoate (Statin Precursors) Core->Alcohol Asymmetric Reduction Aldehyde Aldehyde + NH3 Aldehyde->DHP Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Pyrazole Enzyme KRED / NADPH Enzyme->Alcohol

Figure 2: Divergent synthesis capabilities of this compound in medicinal chemistry.

Handling & Safety Protocols

Warning: Fluorinated Aliphatic Toxicity While this compound is an ester, it can hydrolyze to 4-fluoroacetoacetic acid and potentially degrade to fluoroacetate species in vivo or under harsh environmental conditions. Fluoroacetate is highly toxic (inhibitor of the aconitase enzyme in the Krebs cycle).

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

  • Waste Disposal: Do not dispose of down the drain. All waste must be segregated as "Fluorinated Organic Waste" and incinerated at high temperatures (>1100°C) to ensure mineralization.

  • Spill Management: Treat spills with lime (calcium oxide) or calcium carbonate to sequester fluoride ions if decomposition occurs, then absorb with vermiculite.

References

  • PubChem. (n.d.). This compound (Compound).[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. (Fundamental methodology for Meldrum's acid route).
  • Kataoka, M., et al. (1997). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant. Applied Microbiology and Biotechnology. (Analogous enzymatic reduction protocol). Retrieved from [Link]

  • Google Patents. (2017). EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators. (Application in DHP synthesis).

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and solvent selection strategies for Methyl 4-fluoro-3-oxobutanoate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

This compound is a specialized


-keto ester intermediate widely utilized in the synthesis of fluorinated heterocycles (e.g., pyrimidines, quinolines) for pharmaceutical applications. Its unique structure—combining a reactive methylene group, a ketone, an ester, and a terminal fluorine—creates a distinct solubility profile that differs from its non-fluorinated parent, methyl acetoacetate.

The Solubility Challenge: While the non-fluorinated analog is highly water-soluble (~400 g/L), the introduction of the fluorine atom increases lipophilicity and alters the dipole moment. This guide provides a predictive solubility matrix and experimental protocols to ensure process homogeneity during synthesis and effective phase separation during workup.

Physicochemical Profile

Understanding the physical state is the first step in solvent selection. Based on structural analogs (Methyl 4-chloro-3-oxobutanoate and Methyl 4,4,4-trifluoro-3-oxobutanoate), the target compound exhibits the following properties:

PropertyValue / CharacteristicSource/Analog
Physical State Liquid at room temperatureMethyl acetoacetate / Methyl 4-chloroacetoacetate
Melting Point Likely < 20°CAnalog behavior (Cl-analog MP: 14-16°C)
Boiling Point ~80-90°C (at reduced pressure, e.g., 15 mmHg)Estimated from MW and polarity
Lipophilicity (LogP) ~0.2 - 0.5 (Estimated)Higher than Methyl acetoacetate (-0.4) due to F-substitution
Stability Moisture sensitive; prone to hydrolysis

-keto ester functionality

Solubility Landscape

The solubility of this compound is governed by "like dissolves like," but with a nuance: the fluorine atom introduces a strong dipole without significantly increasing steric bulk, maintaining miscibility in polar organic solvents while reducing water solubility compared to the non-fluorinated parent.

Predicted Solubility Matrix

Values are estimated based on structural analogs (Methyl 4-chloro-3-oxobutanoate).

Solvent ClassRepresentative SolventSolubility RatingEstimated Limit (20°C)Process Implication
Chlorinated Dichloromethane (DCM)Excellent MiscibleIdeal reaction solvent; inert to ester/ketone.
Polar Aprotic Ethyl Acetate (EtOAc)Excellent MisciblePreferred for extraction/workup.
Polar Aprotic Tetrahydrofuran (THF)Excellent MiscibleSuitable for reactions requiring strong bases (e.g., NaH).
Polar Protic Methanol / EthanolGood MiscibleAvoid if transesterification is a risk.
Aromatic TolueneModerate/Good >100 g/LUseful for azeotropic drying; may require heating.
Aqueous WaterModerate ~50–80 g/LCritical: Sufficiently soluble to cause yield loss during aqueous workup if not salted out.
Aliphatic Hexanes / HeptanePoor < 10 g/LIdeal anti-solvent for crystallization or oiling-out purification.
Mechanistic Insight: The Fluorine Effect

The C-F bond is highly polar but non-polarizable. Unlike the trifluoromethyl group (


) which significantly increases lipophilicity (making compounds "greasy"), a single monofluoromethyl group (

) maintains significant polar character. Consequently, This compound remains soluble in polar organic solvents but exhibits reduced water solubility compared to methyl acetoacetate, facilitating easier extraction into organic phases (e.g., DCM or EtOAc).

Experimental Protocols for Solubility Determination

Since specific batch-to-batch impurities can alter solubility, empirical determination is required for critical process steps.

Workflow Diagram: Solubility Determination

The following diagram outlines the logical flow for determining the solubility limit of the intermediate.

SolubilityWorkflow Start Start: Define Solvent Candidate VisualScreen Step 1: Visual Screening (Add 100 mg to 1 mL solvent) Start->VisualScreen Dissolved Did it dissolve? VisualScreen->Dissolved AddMore Add Compound until Saturation (Turbidity observed) Dissolved->AddMore Yes (Clear) AddSolvent Add Solvent (0.5 mL increments) until dissolution Dissolved->AddSolvent No (Turbid) Equilibrate Step 2: Equilibration (Stir 24h @ 25°C) AddMore->Equilibrate AddSolvent->Equilibrate Filter Step 3: Filtration (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Analyze Step 4: Analysis (HPLC or Gravimetric) Filter->Analyze Result Output: Solubility (mg/mL) Analyze->Result

Figure 1: Step-by-step workflow for empirically determining the solubility limit of this compound.

Protocol A: Gravimetric Saturation Method (Gold Standard)

Purpose: To determine the exact saturation limit in a specific solvent (e.g., Toluene for crystallization).

  • Preparation: Weigh ~500 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while vortexing.
    
  • Observation: If the compound dissolves immediately, add more compound until a saturated suspension (turbid liquid or solid residue) persists.

  • Equilibration: Stir the suspension at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Sampling:

    • Stop stirring and allow phases to separate (if liquid-liquid) or solids to settle.

    • Withdraw 1 mL of the supernatant using a syringe.

    • Filter through a 0.45

      
      m PTFE filter  (compatible with most organics) into a pre-weighed vial.
      
  • Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility in mg/mL.

Process Application: Solvent Selection Strategy

Decision Tree: Reaction vs. Workup

Selecting the right solvent depends on the process stage. The fluorine atom renders the compound sufficiently lipophilic to allow extraction from water, but sufficiently polar to require "salting out."

SolventSelection Root Process Goal Synthesis Synthesis / Reaction Root->Synthesis Workup Workup / Purification Root->Workup BaseSens Base Sensitive? Synthesis->BaseSens Extract Extraction Workup->Extract DCM Select: DCM (Inert, High Sol) BaseSens->DCM No (Acid/Neutral) THF Select: THF (Good for NaH/LiHMDS) BaseSens->THF Yes (Strong Base) EtOAc Select: EtOAc (High partition coeff) Extract->EtOAc Salt Add NaCl (Brine) (Force into organic) EtOAc->Salt Optimize Yield

Figure 2: Decision tree for selecting solvents based on the chemical environment and process goals.

Critical Process Insights
  • Aqueous Workup Warning: Due to the moderate water solubility of this compound (est. 50-80 g/L), a simple water wash will result in significant yield loss.

    • Solution: Always use saturated brine for washes and re-extract the aqueous layer 2-3 times with Ethyl Acetate or DCM.

  • Reaction Solvent:

    • DCM: Recommended for halogenation or condensation reactions due to high solubility and ease of removal.

    • Methanol: Suitable for reactions involving methoxide bases, but avoid if the methyl ester is not the desired final product (to prevent transesterification).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36240, Methyl 4-chloroacetoacetate. Retrieved from [Link](Used as primary structural analog for solubility estimation).

  • Organic Syntheses. (2010). Discussion on solubility of beta-keto esters in organic synthesis. Organic Syntheses, Coll. Vol. 11, p. 230. Retrieved from [Link](General reactivity and solvent handling for acetoacetate derivatives).

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 4-fluoro-3-oxobutanoate, a fluorinated β-keto ester, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity.[1] However, the inherent reactivity of the β-keto ester functionality necessitates a thorough understanding of the compound's stability profile to ensure its quality and integrity throughout its lifecycle, from storage to application in multi-step syntheses. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling fluorinated pharmaceutical intermediates.

Chemical Profile and Intrinsic Reactivity

This compound (C₅H₇FO₃, Molar Mass: 134.11 g/mol ) is a colorless liquid with a pungent odor.[2] Its structure, featuring a reactive β-dicarbonyl system and an electron-withdrawing fluorine atom, dictates its chemical behavior and potential degradation pathways. The presence of the ketone and ester functionalities makes the α-proton acidic, rendering the molecule susceptible to enolization and subsequent reactions.

The fluorine atom at the α-position to the ketone is expected to influence the compound's stability. While the C-F bond is strong, the electronegativity of fluorine can impact the reactivity of the adjacent carbonyl group.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three main factors: temperature, moisture, and light.

Table 1: Summary of Factors Affecting the Stability of this compound
ParameterEffect on StabilityRecommended Control Measures
Temperature Elevated temperatures can accelerate degradation reactions such as decarboxylation.Store at low temperatures, ideally between -20°C and 8°C.[3]
Moisture Susceptible to hydrolysis, leading to the formation of 4-fluoro-3-oxobutanoic acid and methanol.Store in a dry environment with low humidity. Use of desiccants is recommended.[3]
Light Potential for photodegradation, a common pathway for fluorinated organic compounds.Store in light-resistant (amber) containers in a dark environment.[3]
pH Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.Maintain a neutral environment. Avoid contact with strong acids and bases.[4]
Oxygen While less common for this class of compounds, oxidation is a potential degradation pathway for organic molecules.Store in tightly sealed containers. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is advisable.[3]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage and handling protocols and for identifying potential impurities in analytical testing.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions.[5] This reaction would yield 4-fluoro-3-oxobutanoic acid and methanol. The resulting β-keto acid is itself unstable.

Decarboxylation

β-keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂).[2] Therefore, if hydrolysis of the ester occurs, the resulting 4-fluoro-3-oxobutanoic acid can easily decarboxylate upon heating to yield 1-fluoroacetone.

M4F3O This compound FKBA 4-Fluoro-3-oxobutanoic Acid M4F3O->FKBA Hydrolysis Methanol Methanol M4F3O->Methanol Hydrolysis H2O H₂O (Moisture) H2O->FKBA AcidBase Acid/Base Catalyst AcidBase->FKBA Fluoroacetone 1-Fluoroacetone FKBA->Fluoroacetone Decarboxylation CO2 CO₂ FKBA->CO2 Decarboxylation Heat Heat (Δ) Heat->Fluoroacetone

Caption: Primary degradation pathway of this compound.

Photodegradation

Recommended Storage and Handling Procedures

Based on the chemical nature of this compound and general guidelines for handling fluorinated pharmaceutical intermediates, the following storage and handling procedures are recommended to maintain its purity and stability.[3][4]

Storage Conditions
  • Temperature: For long-term storage, it is recommended to store this compound in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: The compound should be stored in amber glass vials or other light-resistant containers to protect it from light.[3]

  • Moisture: Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed to prevent moisture ingress.

  • Inert Atmosphere: For sensitive applications and long-term storage, flushing the container with an inert gas such as nitrogen or argon before sealing is a best practice to prevent potential oxidation.[3]

Handling
  • All handling should be performed in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Keep the compound away from strong acids, bases, and oxidizing agents.[4]

  • When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when used in GMP environments, it is essential to have validated analytical methods to assess its purity and degradation products.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the routine analysis of the purity of this compound and to detect any volatile degradation products.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 30-300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify purity by area normalization or by using an internal standard. Search for peaks corresponding to potential degradation products.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dilution Dilution Series Sample->Dilution Solvent Solvent (e.g., DCM) Solvent->Dilution GC Gas Chromatography Dilution->GC Injection MS Mass Spectrometry GC->MS Separation & Ionization Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Purity Purity Assessment Chromatogram->Purity Degradants Degradant Identification MassSpectra->Degradants

Caption: Workflow for GC-MS purity assessment.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR should be utilized.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester, and the methylene protons adjacent to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ketone and ester, the carbon bearing the fluorine atom, and the other carbons in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence of the fluorine atom and for detecting any fluorinated degradation products.

Forced Degradation Studies

To proactively identify potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation studies should be performed.[4] This involves subjecting the compound to stress conditions that are more severe than the recommended storage conditions.

Protocol:

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to track the degradation of the parent compound and the formation of degradation products.

  • Structure Elucidation: Isolate and characterize any significant degradation products using techniques such as NMR and high-resolution mass spectrometry.

Conclusion

This compound is a reactive yet highly valuable intermediate in pharmaceutical synthesis. Its stability is paramount to ensuring the quality and consistency of downstream processes. By implementing stringent storage and handling protocols that control for temperature, moisture, and light, the integrity of this compound can be maintained. A thorough understanding of its potential degradation pathways, coupled with robust analytical methods for purity and stability assessment, provides the necessary framework for its effective use in research and development. This guide serves as a foundational resource for scientists and professionals, enabling them to confidently handle and store this compound while ensuring the reliability of their scientific outcomes.

References

  • Pro-Lias. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved February 4, 2026, from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 4, 2026, from [Link]

  • O'Sullivan, T. P., & Hennessy, M. C. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(30), 6535-6555. [Link]

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved February 4, 2026, from [Link]

  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3246. [Link]

  • McCloud, S. G., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(15), 10688–10698. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved February 4, 2026, from [Link]

  • Palma, H., Alvarez-Ramírez, J., & Vargas-Torres, A. (2018). Kinetic parameters of degradation α-and β-carotene. ResearchGate. [Link]

  • Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. [Link]

  • Behrends, J. C., et al. (2012). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. PLoS ONE, 7(5), e37773. [Link]

  • U.S. Food and Drug Administration. (2021, August 6). FDA Reiterates Regulations for the Use of Fluorinated Polyethylene in Food Contact Containers. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 7). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? Retrieved February 4, 2026, from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved February 4, 2026, from [Link]

  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3246. [Link]

  • PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved February 4, 2026, from [Link]

  • Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Current Protocols in Bioinformatics, Chapter 8, Unit 8.1. [Link]

  • Wang, M., et al. (2022). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 13(2), 297. [Link]

  • Guedes, M. F. M., et al. (2017). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Kim, H., et al. (2019). Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs. Talanta, 198, 333-339. [Link]

  • ResearchGate. (2025, October 16). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved February 4, 2026, from [Link]

  • Wirth, T. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

Sources

A Technical Guide to the Reactivity of Methyl 4-fluoro-3-oxobutanoate: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-fluoro-3-oxobutanoate, an α-fluoro β-ketoester, is a pivotal building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom alpha to a ketone profoundly influences the molecule's electronic properties, bestowing upon it a dualistic reactivity profile. This guide provides an in-depth analysis of the core chemical principles governing its behavior. We will explore its heightened electrophilicity at the carbonyl carbon and the nuanced nucleophilicity of its corresponding enolate. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique synthetic potential of this valuable intermediate.

Introduction: The Electronic Influence of the α-Fluorine Atom

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In this compound, the fluorine atom is positioned on the carbon adjacent (alpha) to the ketone carbonyl group. This placement is key to its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond and, by extension, the adjacent carbon-carbonyl bond, making the carbonyl carbon significantly more electrophilic compared to its non-fluorinated analogs.[1][2]

This heightened electrophilicity makes the ketone susceptible to attack by a wide range of nucleophiles.[3] Concurrently, the inductive effect increases the acidity of the α-protons at the C2 position (between the ketone and the ester), facilitating the formation of a nucleophilic enolate under basic conditions.[4] This dual reactivity—enhanced electrophilicity at C3 and potent nucleophilicity at C2—is the cornerstone of its synthetic utility.

G cluster_molecule This compound cluster_effects Electronic Effects C4 F-CH₂ C3 C=O C4->C3 InductiveEffect Strong -I Effect C4->InductiveEffect C2 CH₂ C3->C2 Electrophilicity Increased δ+ at C3 (Enhanced Electrophilicity) C3->Electrophilicity C1 C(=O)OCH₃ C2->C1 Acidity Increased Acidity at C2 (Facile Enolate Formation) C2->Acidity InductiveEffect->Electrophilicity InductiveEffect->Acidity

Caption: Electronic influence of the α-fluorine atom.

Dual Reactivity Profile

Electrophilic Reactivity at the Carbonyl Carbon (C3)

The primary mode of reactivity for the ketone in this compound is its function as an electrophile. The electron density at the carbonyl carbon is significantly diminished by the adjacent fluorine, making it a prime target for nucleophilic addition reactions.

A cornerstone application of this electrophilicity is in the synthesis of chiral fluorinated alcohols via asymmetric reduction. These chiral synthons are highly valuable in drug development. Biocatalytic reductions, employing enzymes such as ketoreductases, or chemo-catalytic methods, like Noyori asymmetric hydrogenation, can achieve high yields and excellent enantioselectivity.[5][6][7]

Key Electrophilic Reactions:

  • Asymmetric Reduction: Conversion to chiral fluoroalcohols.

  • Grignard and Organolithium Additions: Formation of tertiary alcohols.

  • Reductive Amination: Synthesis of fluorinated amines.

The enhanced reactivity makes α-fluoro ketones potent inhibitors of certain proteolytic enzymes, as they readily react with active-site nucleophiles to form stable tetrahedral intermediates.[3]

Nucleophilic Reactivity via Enolate Formation (C2)

Despite the strong C-F bond making the fluorine a poor leaving group for SN2 reactions at the α-carbon, the molecule's utility shines through its enolate chemistry.[8] The protons at the C2 position, flanked by two carbonyl groups (a ketone and an ester), are highly acidic (pKa ≈ 11 in DMSO). This acidity is further amplified by the fluorine's inductive effect.

Treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), quantitatively generates a resonance-stabilized enolate.[9][10] This enolate is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Key Nucleophilic Reactions:

  • Alkylation: The enolate can be alkylated with primary alkyl halides in SN2 reactions to introduce substituents at the C2 position.[9][11]

  • Aldol Reactions: The enolate can add to aldehydes or ketones to form β-hydroxy ketoesters, a powerful method for complex molecule construction.[12][13][14]

  • Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at C2.

G cluster_electrophile As Electrophile (at C3) cluster_nucleophile As Nucleophile (via Enolate at C2) start This compound reduct Asymmetric Reduction start->reduct Nucleophile (e.g., [H⁻]) add Grignard Addition start->add Nucleophile (e.g., R-MgBr) amin Reductive Amination start->amin Nucleophile (e.g., RNH₂) alkyl Alkylation start->alkyl 1. Base 2. R-X aldol Aldol Reaction start->aldol 1. Base 2. RCHO acyl Acylation start->acyl 1. Base 2. RCOCl

Caption: Dual reactivity pathways of the target molecule.

Synthetic Applications & Methodologies

The dual reactivity of this compound makes it a versatile precursor for a wide array of fluorinated compounds, which are of significant interest in the pharmaceutical industry.

Case Study: Asymmetric Reduction to (R)-methyl 4-fluoro-3-hydroxybutanoate

The asymmetric reduction of the ketone is a critical transformation. The resulting chiral alcohol is a key intermediate for many complex drug targets. Biocatalytic methods often provide superior selectivity under mild conditions.

Table 1: Comparison of Asymmetric Reduction Methods

MethodCatalyst / EnzymeSubstrate Conc.Yield (%)Enantiomeric Excess (ee, %)Reference
BiocatalysisRecombinant E. coli expressing reductase28.5 mM90.599 (R)[5]
Chemo-catalysisRu-BINAP ComplexNot specified>9596 (R or S)[6]
Chemo-catalysisBorane/Chiral Amino AlcoholNot specifiedHigh~90[15]
Representative Experimental Protocol: Enolate Alkylation

This protocol is adapted from standard procedures for the alkylation of β-ketoesters.[9] It serves as a self-validating system, where successful C-C bond formation confirms the generation and reactivity of the enolate.

Objective: To synthesize Methyl 2-benzyl-4-fluoro-3-oxobutanoate.

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • Benzyl bromide (1.0 eq)

  • Aqueous HCl (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Add sodium ethoxide portion-wise at room temperature with stirring until dissolved. Cool the solution to 0 °C in an ice bath.

  • Add this compound dropwise to the cooled ethoxide solution over 15 minutes. Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.[9]

  • Alkylation: Add benzyl bromide dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.[11]

  • Work-up: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-benzylated product.

Stability and Handling Considerations

While a versatile reagent, α-fluoro ketones can exhibit instability under certain conditions. For instance, α-amino α'-fluoro ketones are known to be inherently unstable, potentially undergoing enolization and subsequent fluoride elimination.[3][16] Although this compound is more stable, prolonged exposure to strong bases or high temperatures should be avoided to prevent decomposition or undesired side reactions, such as self-condensation.[17] The compound should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful synthetic intermediate whose value is derived directly from the electronic properties imparted by the α-fluorine atom. Its predictable and potent dual reactivity allows for its use as both an electrophile in addition reactions and a nucleophile in enolate-based C-C bond formations. A thorough understanding of this reactivity, coupled with robust and validated protocols, enables researchers and drug development professionals to effectively incorporate this fluorinated building block into complex synthetic campaigns, paving the way for the discovery of novel therapeutics.

References

  • Title: On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases Source: ResearchGate URL: [Link]

  • Title: Conformational preferences of α-fluoroketones may influence their reactivity Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Reactivity of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: ACS Omega URL: [Link]

  • Title: Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes Source: ResearchGate URL: [Link]

  • Title: On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates Source: PubMed URL: [Link]

  • Title: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains Source: PubMed URL: [Link]

  • Title: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Alkylation of enolates Source: University of Oxford URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Aldol reactions in metabolism Source: Khan Academy URL: [Link]

  • Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: Digital Commons@Calpoly URL: [Link]

  • Title: Aldol reaction Source: Wikipedia URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 4-fluoro-3-oxobutanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 4-fluoro-3-oxobutanoate has emerged as a highly valuable and versatile C4 building block, providing a reliable method for introducing a fluoromethyl group adjacent to a carbonyl, a motif present in numerous bioactive compounds.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, outlining the core applications of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into its use for synthesizing chiral fluorinated alcohols, fluorinated heterocycles, and complex fluorinated amino acids.[1][3][]

Reactivity Profile and Physicochemical Properties

This compound is a bifunctional molecule possessing both a ketone and an ester moiety. This β-keto ester structure dictates its reactivity:

  • Electrophilic Centers: Both the ketone (C3) and ester (C1) carbonyls are susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles.

  • Acidity of α-Protons: The methylene protons at the C2 position are flanked by two electron-withdrawing carbonyl groups, rendering them acidic and readily deprotonated by a suitable base. This allows for facile enolate formation and subsequent alkylation or other electrophilic additions at this position.

  • Fluorine's Influence: The electron-withdrawing fluorine atom at C4 enhances the electrophilicity of the C3 ketone, making it a prime target for reductions and additions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇FO₃
Molecular Weight 134.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 175-180 °C (decomposes)
Density Approx. 1.2 g/cm³
Solubility Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol)

Core Application: Asymmetric Synthesis of Chiral β-Hydroxy-α-fluoromethyl Esters

The enantioselective reduction of the prochiral ketone in this compound is a critical transformation, yielding chiral β-hydroxy esters. These products are invaluable intermediates for synthesizing a wide array of pharmaceuticals and high-value chiral building blocks.[5] Two robust methodologies are presented: catalytic asymmetric hydrogenation and biocatalytic reduction.

Causality of Method Selection:
  • Catalytic Asymmetric Hydrogenation: This method, particularly the Noyori-type hydrogenation, offers exceptional enantioselectivity and high yields.[6] The choice of a chiral phosphine ligand (e.g., BINAP) is paramount, as it forms a chiral environment around the ruthenium metal center, forcing the hydrogen transfer to occur preferentially on one face of the ketone. This method is highly reproducible and scalable.

  • Biocatalytic Reduction: Utilizing enzymes, such as those found in Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs), provides a green and often highly stereoselective alternative.[7] Enzymes operate in mild, aqueous conditions and can exhibit different stereopreferences (syn/anti), offering access to various diastereomers.[8] The enzyme's active site acts as a precisely shaped chiral pocket, dictating the stereochemical outcome.

G cluster_0 Methodologies for Asymmetric Reduction cluster_1 Catalytic Asymmetric Hydrogenation cluster_2 Biocatalytic Reduction start This compound cat_hydro [RuCl₂(BINAP)]₂, H₂ Methanol, High Pressure start->cat_hydro High ee% High Yield bio_red Baker's Yeast (S. cerevisiae) or Ketoreductase (KRED) Aqueous Buffer, Glucose start->bio_red Green Chemistry High Stereoselectivity cat_hydro_prod (R)- or (S)-Methyl 4-fluoro-3-hydroxybutanoate cat_hydro->cat_hydro_prod end_point Further Synthesis (e.g., Pharmaceuticals) cat_hydro_prod->end_point Valuable Chiral Intermediate bio_red_prod (S)- or (R)-Methyl 4-fluoro-3-hydroxybutanoate bio_red->bio_red_prod bio_red_prod->end_point Valuable Chiral Intermediate

Caption: Workflow for the asymmetric reduction of this compound.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[6]

  • Catalyst Preparation: In a glovebox, add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%) to a high-pressure autoclave.

  • Reaction Setup: Add degassed methanol to the autoclave. Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.

  • Substrate Addition: Add this compound (1.0 equivalent) dissolved in a minimal amount of degassed methanol to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas (3-4 times), and then pressurize to 10-100 atm of H₂. Heat the reaction to 50-80 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the vessel, and carefully vent the H₂ gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the chiral alcohol product.

  • Analysis: Determine yield and enantiomeric excess (ee%) by chiral HPLC.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a simple, cost-effective method for obtaining the (S)-enantiomer.

  • Yeast Activation: Suspend Baker's yeast (Saccharomyces cerevisiae, ~20-30 g per gram of substrate) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing D-glucose (~2 equivalents). Stir the suspension at 30 °C for 30-60 minutes to activate the yeast.

  • Substrate Addition: Add this compound (1.0 equivalent), either neat or dissolved in a minimal amount of ethanol, to the yeast suspension.

  • Reduction: Maintain the reaction at 30 °C with gentle stirring. The glucose serves as the hydride source for cofactor (NADPH) regeneration within the yeast cells.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion (typically 24-72 hours), add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify by silica gel column chromatography and determine the yield and ee% by chiral HPLC.

Table 2: Expected Outcomes for Asymmetric Reduction

MethodCatalyst/BiocatalystTypical Yield (%)Typical ee%Expected Stereoisomer
Asymmetric HydrogenationRu(II)-(R)-BINAP90-98%>98%(R)
Asymmetric HydrogenationRu(II)-(S)-BINAP90-98%>98%(S)
Biocatalytic ReductionBaker's Yeast60-85%>95%(S)
Biocatalytic ReductionKRED-110GoodHighanti (2S, 3S)[7]

Synthesis of Fluorinated Heterocycles

The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for constructing five- and six-membered heterocyclic rings, which form the core of many pharmaceuticals.[9][10] A classic example is the Knorr pyrazole synthesis, involving condensation with a hydrazine derivative.

Causality of the Reaction:

The reaction proceeds via a cascade of nucleophilic attacks. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic ketone (C3). A subsequent intramolecular condensation between the remaining nitrogen and the ester carbonyl, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. An acid catalyst is typically used to protonate the carbonyls, increasing their electrophilicity.

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation at Ketone reagent + Phenylhydrazine (or Hydrazine) reagent->intermediate product Fluoromethylated Pyrazolone Derivative intermediate->product Intramolecular Cyclization & Dehydration catalyst Acetic Acid (catalyst) Ethanol (solvent), Reflux catalyst->intermediate

Caption: Reaction scheme for the synthesis of a fluorinated pyrazolone.

Protocol 3: Synthesis of a Fluoromethylated Pyrazolone
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and ethanol.

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.05 equivalents) and sodium acetate (1.1 equivalents), or phenylhydrazine (1.05 equivalents) and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by silica gel column chromatography to yield the pure pyrazolone product.

A Versatile Precursor for Fluorinated Amino Acids

Fluorinated amino acids are powerful tools for modifying peptide structure and function.[11][12] this compound serves as an excellent starting point for synthesizing γ-fluoro-β-hydroxy-α-amino acids or related structures through a multi-step sequence.

Synthetic Strategy Rationale:

A logical pathway involves converting the ketone into an amine functionality. This is typically achieved through reductive amination. The resulting β-amino ester can then be further manipulated. For instance, hydrolysis of the methyl ester would yield the free carboxylic acid, providing the final amino acid structure after deprotection. The choice of nitrogen source and reducing agent in the reductive amination step is critical for controlling stereochemistry if a chiral substrate (from Protocol 1 or 2) is used.

G start This compound step1 Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->step1 step2 Ester Hydrolysis (e.g., LiOH, H₂O/THF) step1->step2 step3 Optional: Protecting Group Manipulation step2->step3 product Fluorinated β-Amino Acid step3->product

Caption: Multi-step pathway from this compound to a fluorinated β-amino acid.

Protocol 4: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (~10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Caution: NaBH₃CN is toxic and releases HCN upon acidification; handle in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Stir for 1 hour. Then, basify the solution with saturated NaHCO₃ solution until pH ~8-9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the β-amino ester.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.[13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

By leveraging the protocols and insights provided in these application notes, researchers can effectively utilize this compound as a strategic building block to accelerate the discovery and development of novel, high-impact chemical entities.

References

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2008). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]

  • Google Patents. (1988). US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1439. Retrieved from [Link]

  • Achiwa, K., et al. (1993). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Journal of Fermentation and Bioengineering, 75(5), 384-386. Retrieved from [Link]

  • Deepti, A., et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Cobb, A. J. A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 16, 2138–2173. Retrieved from [Link]

  • Zhang, L., et al. (2004). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 26(10), 833-836. Retrieved from [Link]

  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. Retrieved from [Link]

  • Gouverneur, V. (2018). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 23(11), 2785. Retrieved from [Link]

  • Sosnovskikh, V. Y. (2015). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 84(1), 1-35. Retrieved from [Link]

  • Davis, F. A., & Kasu, P. V. N. (1999). Synthesis of α-Fluoro Aldehydes and Ketones. A Review. Organic Preparations and Procedures International, 31(2), 125-143. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]

  • Osipov, S., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. Retrieved from [Link]

  • Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 659–666. Retrieved from [Link]

Sources

Application Note: Methyl 4-fluoro-3-oxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tool for modulating pharmacokinetics. Methyl 4-fluoro-3-oxobutanoate serves as a critical


-keto ester building block, primarily used to introduce the monofluoromethyl (

)
moiety into heterocyclic scaffolds.

Unlike the metabolically inert trifluoromethyl (


) group, the monofluoromethyl group offers a unique balance:
  • Bioisosterism: It mimics the hydroxymethyl (

    
    ) and methyl (
    
    
    
    ) groups but with altered electronic properties.
  • Metabolic Stability: It blocks metabolic oxidation at the

    
    -carbon while maintaining hydrogen bond acceptor capability via the fluorine atom.
    
  • pKa Modulation: It lowers the pKa of adjacent protons, influencing the binding affinity of the final drug candidate.

This guide details the high-fidelity protocols for converting this reagent into two high-value scaffolds: 3-(fluoromethyl)pyrazoles and 6-(fluoromethyl)pyrimidines .

Chemical Profile & Safety Assessment

PropertySpecification
Chemical Name This compound
CAS Number 63131-74-4
Molecular Formula

Molecular Weight 134.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~70-75°C at 15 mmHg
Reactivity Electrophilic at C3 (ketone) and C1 (ester); Acidic at C2 (methylene).
Safety & Handling (Critical)
  • Instability Warning: The

    
    -fluoroketone moiety makes the C-F bond susceptible to nucleophilic attack or elimination (dehydrofluorination) under harsh basic conditions. Avoid prolonged exposure to strong alkoxides at high temperatures.
    
  • Hazards: Flammable liquid.[1] Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent hydrolysis or oxidation.

Core Application 1: Regioselective Synthesis of 3-(Fluoromethyl)pyrazoles

The condensation of this compound with hydrazines is the primary route to fluorinated pyrazoles, a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.

The Regioselectivity Challenge

When reacting with a substituted hydrazine (


), two isomers are possible.
  • Target: 1-substituted-3-(fluoromethyl)pyrazole.[3]

  • Mechanism: The terminal nitrogen (

    
    ) of the hydrazine is the strongest nucleophile and attacks the most electrophilic carbon (the ketone, C3). The secondary nitrogen (
    
    
    
    ) then cyclizes onto the ester (C1).
Protocol A: Synthesis of 1-Phenyl-3-(fluoromethyl)pyrazol-5-ol

Note: This protocol minimizes defluorination by using controlled temperature.

Reagents:

  • This compound (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat. 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask under

    
    .
    
  • Addition: Cool the solution to 0°C. Add Phenylhydrazine (10.5 mmol) dropwise over 10 minutes. Why: Controlling the exotherm prevents side reactions at the fluorinated carbon.

  • Catalysis: Add glacial acetic acid (catalytic amount). Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).

  • Cyclization: Reflux the mixture gently (78°C) for 3-5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: The intermediate hydrazone forms first at RT; reflux is required for the cyclization to the pyrazolone.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Structural Validation:

  • 1H NMR: Look for the characteristic doublet for

    
     (
    
    
    
    ).
  • Regioisomer Check: NOE (Nuclear Overhauser Effect) studies between the N-Phenyl protons and the pyrazole C4-H can confirm the N1-substitution pattern.

Core Application 2: Synthesis of 6-(Fluoromethyl)uracils (Pyrimidines)

This building block reacts with urea or amidines to form pyrimidine derivatives. The presence of the fluoromethyl group at the C6 position is known to enhance lipophilicity and metabolic stability compared to the methyl analog.

Protocol B: Condensation with Urea

Reagents:

  • This compound (1.0 equiv)

  • Urea (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv) - Freshly prepared

  • Ethanol[4]

Step-by-Step Methodology:

  • Base Preparation: Dissolve sodium metal (20 mmol) in absolute ethanol (30 mL) to generate NaOEt.

  • Mixing: Add Urea (12 mmol) to the base solution.

  • Condensation: Add this compound (10 mmol) dropwise at RT.

  • Reaction: Reflux for 6-8 hours.

    • Caution: Do not overheat (>90°C) or extend time unnecessarily, as the basic conditions can lead to defluorination (forming the exocyclic methylene or ethoxy-methyl derivative).

  • Quench: Cool to RT and acidify carefully with 1N HCl to pH 4-5. The product, 6-(fluoromethyl)uracil, should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Visualized Reaction Workflows

Mechanism of Regioselective Pyrazole Formation

The following diagram illustrates the kinetic control dictating the formation of the 3-fluoromethyl isomer.

ReactionMechanism Start This compound (Electrophilic Ketone + Ester) Intermediate Hydrazone Intermediate (Attack at C3 Ketone) Start->Intermediate Nucleophilic Attack (NH2 -> C3) Hydrazine Phenylhydrazine (NH2 is primary nucleophile) Hydrazine->Intermediate Cyclization Intramolecular Cyclization (NH-Ph attacks Ester) Intermediate->Cyclization - H2O SideProduct 5-(fluoromethyl) isomer (Minor/Trace) Intermediate->SideProduct Steric Mismatch (Minor Path) Product 1-Phenyl-3-(fluoromethyl)pyrazol-5-ol (Major Regioisomer) Cyclization->Product - MeOH (Major Path)

Caption: Kinetic pathway favoring the 3-fluoromethyl regioisomer due to the higher electrophilicity of the


-fluoro ketone.
Experimental Workflow for Protocol A

Workflow Step1 Step 1: Dissolve Reagent (EtOH, N2 atm) Step2 Step 2: Cool to 0°C Add Hydrazine Dropwise Step1->Step2 Step3 Step 3: Acid Catalysis (AcOH, Stir 30 min) Step2->Step3 Step4 Step 4: Reflux (78°C) 3-5 Hours Step3->Step4 Step5 Step 5: TLC Check (Hex/EtOAc 3:1) Step4->Step5 Step5->Step4 Incomplete Step6 Step 6: Isolation Concentrate & Recrystallize Step5->Step6 Conversion Complete

Caption: Step-by-step experimental workflow for the synthesis of fluorinated pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Fluorine (Defluorination) Reaction conditions too basic or temperature too high.Reduce reflux time; switch from NaOEt to a weaker base (e.g., Pyridine) if possible.
Low Yield Hydrolysis of the ester prior to cyclization.Ensure reagents are dry (anhydrous EtOH). Use molecular sieves.
Regioisomer Mixture Lack of kinetic control during hydrazine addition.Strictly maintain 0°C during addition. Use a non-polar solvent (Toluene) to enhance steric discrimination.
Oily Product Impurities or residual solvent.Triturate with cold diethyl ether or perform column chromatography.

References

  • Synthesis of Fluorinated Heterocycles:Vericiguat and rel

    • Source: MDPI - FDA-Approved Fluorin
    • URL: [Link][5]

  • Regioselectivity in Pyrazole Synthesis:Analysis of hydrazine reaction with beta-keto esters.

    • Source: NIH PubMed - Cyclic and acyclic products
    • URL: [Link]

  • Safety Data & Handling:this compound properties. Source: Fisher Scientific SDS
  • General Mechanism of Amide/Heterocycle Formation

    • Source: Chemistry LibreTexts - Amide Reactions[5]

    • URL: [Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral Fluorinated Building Blocks from Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, approximately 20% of all commercial pharmaceuticals are fluorinated compounds.[1] Chiral β-fluoro alcohols and their derivatives are particularly valuable motifs found in numerous therapeutic agents.[1]

Methyl 4-fluoro-3-oxobutanoate is a highly versatile prochiral C4 building block that serves as a direct precursor to these enantiopure fluorohydrins. Its β-keto ester functionality allows for precise, stereocontrolled reduction of the ketone to furnish either the (R)- or (S)-β-hydroxy ester, which are pivotal intermediates in the synthesis of complex pharmaceutical agents.[2][3] This guide provides detailed protocols and technical insights into the most effective methods for the enantioselective transformation of this key substrate.

Core Application: Enantioselective Reduction of the Prochiral Ketone

The primary and most critical enantioselective reaction involving this compound is the reduction of its 3-oxo group to a secondary alcohol. This transformation creates a new stereocenter, and controlling its absolute configuration is paramount. We will detail two robust and widely adopted methodologies: Ruthenium-Catalyzed Asymmetric Hydrogenation and Biocatalytic Reduction.

Methodology 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: Asymmetric hydrogenation using chiral Ruthenium-diphosphine catalysts, pioneered by Noyori and others, represents the gold standard in chemical catalysis for the reduction of β-keto esters.[4] The mechanism involves the formation of a transient 18-electron Ru-hydride species which coordinates to the substrate's ketone and ester carbonyls in a chelate-like fashion. The chiral ligand, typically a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivative, creates a highly asymmetric steric environment. This forces the hydride transfer to occur preferentially to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.[4] The choice between (R)-BINAP and (S)-BINAP directly dictates whether the (R)- or (S)-product is obtained, offering exceptional and predictable stereochemical control.

Trustworthiness: This protocol is self-validating through rigorous analytical checks. The enantiomeric excess (ee%) of the product, Methyl 4-fluoro-3-hydroxybutanoate, must be determined using chiral chromatography (HPLC or GC) against a racemic standard. The racemic standard is easily prepared by reducing the starting material with a non-chiral reducing agent like sodium borohydride (NaBH₄). Consistent results across multiple runs, matching the expected enantiomer based on the catalyst's chirality, validates the protocol's fidelity.

G cluster_prep Catalyst Preparation & System Purge cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification p1 Charge autoclave with [RuCl2(p-cymene)]2 and (R)-BINAP p2 Add degassed solvent (e.g., Methanol) p1->p2 p3 Purge system with N2 then with H2 gas p2->p3 r1 Add substrate: This compound p3->r1 r2 Pressurize with H2 gas (e.g., 5-50 atm) r1->r2 r3 Heat to reaction temp (e.g., 30-80 °C) and stir r2->r3 r4 Monitor reaction by TLC or GC for completion r3->r4 w1 Cool and vent autoclave r4->w1 w2 Concentrate solvent in vacuo w1->w2 w3 Purify by column chromatography w2->w3 w4 Characterize product & determine ee% by chiral HPLC w3->w4 caption Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Caption: Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Objective: To synthesize (R)-Methyl 4-fluoro-3-hydroxybutanoate with high enantiomeric excess.

Materials:

  • This compound (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.0025 eq, 0.5 mol%)

  • (R)-BINAP (0.0055 eq, 1.1 mol% relative to Ru dimer)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Catalyst Pre-formation: To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.0025 eq) and (R)-BINAP (0.0055 eq).

  • Add a portion of the degassed anhydrous MeOH and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

  • Reaction Setup: In the stainless-steel autoclave, place a solution of this compound (1.0 eq) in the remaining degassed anhydrous MeOH.

  • Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with Nitrogen (to ~5 atm) and venting three times to remove all oxygen. Repeat the purge cycle three times with Hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with Hydrogen gas to the desired pressure (e.g., 10 atm).

  • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or GC to observe the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Methodology 2: Biocatalytic Reduction using Ketoreductases (KREDs)

Expertise & Experience: Biocatalysis offers a powerful, green alternative to metal catalysis. Ketoreductases (KREDs) are enzymes that have evolved to reduce ketones and aldehydes with exquisite stereoselectivity. They utilize a cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate), as the source of hydride.[5] The enzyme's active site is an intricate, chiral 3D pocket that binds the substrate in a highly specific orientation. This binding pre-determines which face of the ketone is exposed to the NADPH hydride, leading to the formation of a single enantiomer of the alcohol product. Many KREDs follow Prelog's rule, where reduction of the carbonyl often occurs on the Re-face, but anti-Prelog enzymes are also widely available. This allows access to either the (R)- or (S)-product by simply selecting the appropriate enzyme. For industrial applications, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is employed to make the process economically viable, as NADPH is expensive.[5]

Trustworthiness: The protocol's validity is confirmed by running a control reaction without the enzyme to ensure no background reduction occurs. A second control using a KRED of the opposite stereopreference (e.g., one that produces the (S)-enantiomer) should yield the opposite enantiomeric product, confirming that the observed stereoselectivity is enzyme-dependent. Final product analysis by chiral HPLC is essential to quantify the ee%.

G cluster_main Primary Catalytic Cycle cluster_regen Cofactor Regeneration Cycle KRED_ox KRED (Oxidized) Product Chiral Methyl 4-fluoro- 3-hydroxybutanoate KRED_ox->Product - GDH Glucose Dehydrogenase (GDH) KRED_ox->GDH NADP+ KRED_red KRED-NADPH (Reduced) KRED_red->KRED_ox Product Release Substrate Methyl 4-fluoro- 3-oxobutanoate Substrate->KRED_red + GDH->KRED_red NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH caption Biocatalytic reduction with cofactor regeneration.

Caption: Biocatalytic reduction with cofactor regeneration.

Objective: To synthesize (S)-Methyl 4-fluoro-3-hydroxybutanoate using a commercially available ketoreductase.

Materials:

  • This compound (1.0 eq)

  • Ketoreductase (KRED) powder (e.g., a specific enzyme from a screening kit known to produce the (S)-enantiomer)

  • NADP⁺ (co-factor, catalytic amount, e.g., 0.1 mol%)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (co-substrate, ~1.2 eq)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Reaction Buffer: Prepare the potassium phosphate buffer (100 mM, pH 7.0) and ensure it is at the optimal temperature for the enzyme (typically 25-35 °C).

  • Reagent Dissolution: In a temperature-controlled reaction vessel, dissolve D-Glucose (1.2 eq), and NADP⁺ (catalytic amount) in the buffer.

  • Enzyme Addition: Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) to the buffer solution. Stir gently until all solids are dissolved.

  • Substrate Addition: Add the this compound (1.0 eq) to the reaction mixture. If the substrate has low aqueous solubility, a co-solvent like isopropanol (5-10% v/v) may be used.

  • Reaction: Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle stirring. Monitor the pH and adjust with dilute NaOH or HCl if necessary to keep it within the optimal range for the enzyme (e.g., pH 6.5-7.5).

  • Monitoring: Track the conversion of the starting material to the product using GC or HPLC.

  • Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a water-miscible organic solvent like acetone or by acidifying the mixture.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The product is often of high purity, but can be further purified by silica gel chromatography if needed.

  • Analysis: Confirm the structure and determine the enantiomeric excess by chiral HPLC or GC.

Data Summary: Comparison of Methods

The following table summarizes expected outcomes for the enantioselective reduction of β-keto esters, providing a baseline for this compound.

MethodCatalyst SystemTypical ConditionsYield (%)Enantiomeric Excess (ee, %)Key Advantage
Asymmetric HydrogenationRu(II)-BINAPH₂ (5-100 atm), 30-80 °C, MeOH90-99%97-99% (R or S)[4][6]High yield, exceptional ee, predictable stereochemistry
Biocatalytic ReductionKetoreductase (KRED)pH 7 buffer, 25-35 °C, aqueous85-95%>99% (R or S)[2][5]Green, mild conditions, extremely high enantioselectivity
Biocatalytic ReductionBaker's Yeast (whole cell)Sucrose/water, 30 °C, aqueous60-80%>95% (S)[6]Inexpensive, readily available, simple setup

Conclusion and Outlook

This compound is an exemplary substrate for demonstrating the power and precision of modern enantioselective synthesis. Both metal-catalyzed hydrogenation and biocatalytic reduction provide highly effective and reliable pathways to chiral β-fluoro-β-hydroxy esters, which are critical building blocks for the pharmaceutical industry. The choice of method will depend on factors such as scale, cost, available equipment, and the desired enantiomer. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to successfully implement these transformative reactions in their own laboratories.

References

  • ResearchGate. (n.d.). The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. Retrieved from [Link]

  • RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Retrieved from [Link]

  • PubMed. (2020). A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. Retrieved from [Link]

  • PubMed. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

Sources

Technical Application Note: Precision C-Acylation of Methyl 4-Fluoro-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-fluoro-3-oxobutanoate (CAS: 124072-46-2) is a critical fluorinated building block in modern drug discovery, particularly for synthesizing kinase inhibitors and antibacterial agents containing pyrazole, isoxazole, or pyrimidine cores.

The introduction of the fluorine atom at the


-position (C4) significantly alters the electronic profile of the molecule compared to non-fluorinated acetoacetates. While the fluorine enhances metabolic stability and lipophilicity in final drug candidates, it introduces synthetic risks:
  • Inductive Acidification: The electron-withdrawing fluorine increases the acidity of the C2-methylene protons, potentially altering reaction kinetics.

  • Elimination Risk: Under harsh basic conditions, the molecule is prone to

    
    -elimination of HF, leading to decomposition.
    

This guide details two field-proven protocols designed to maximize C-regioselectivity while suppressing defluorination:

  • Protocol A: Magnesium-Mediated Acylation with Acid Chlorides (for

    
    -diketone synthesis).
    
  • Protocol B: Condensation with DMF-DMA (for enaminone synthesis).

Mechanistic Principles: Chelation Control

Achieving C-acylation over O-acylation is the primary challenge with


-keto esters. For this compound, using strong bases (NaH, LDA) often leads to O-acylation or decomposition.

The Solution: Magnesium Chelation The use of Magnesium Chloride (


) with a mild base (Pyridine or Triethylamine) generates a magnesium enolate. The magnesium ion forms a six-membered chelate ring involving the dicarbonyl oxygens. This rigid geometry blocks the oxygen sites, forcing the incoming electrophile (acyl chloride) to attack the carbon (C2), ensuring high regioselectivity.
Visualization: Magnesium-Directed C-Acylation Pathway

G cluster_0 Critical Control Point Substrate This compound Mg_Complex Mg-Chelated Enolate (6-membered ring) Substrate->Mg_Complex + MgCl2 / Pyridine (Deprotonation) Transition C-Attack Transition State Mg_Complex->Transition + Acyl Chloride Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Transition Product 2-Acyl-4-fluoro-3-oxobutanoate (Tricarbonyl) Transition->Product Nucleophilic Acyl Substitution - HCl

Figure 1: The magnesium ion acts as a template, locking the enolate in a configuration that favors Carbon-attack, preventing O-acylation side products.

Protocol A: Magnesium-Mediated C-Acylation

Objective: Synthesis of 2-acyl-4-fluoro-3-oxobutanoates (Intermediate for pyrazoles). Scope: Compatible with aryl and alkyl acid chlorides.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Attribute
This compound 1.0SubstratePurity >97%, Dry
Magnesium Chloride (Anhydrous) 1.1Chelating AgentMust be finely powdered/dry
Pyridine 2.0BaseDry, distilled over CaH2
Acid Chloride (R-COCl) 1.1ElectrophileFreshly distilled/prepared
Dichloromethane (DCM) SolventSolventAnhydrous (<50 ppm H2O)
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Cool the system to 0°C under a nitrogen atmosphere.

  • Enolate Formation:

    • Charge the flask with Anhydrous

      
        (1.1 equiv) and DCM  (10 mL/g substrate).
      
    • Add the This compound (1.0 equiv) in one portion.

    • Cool the slurry to 0°C.

    • Add Pyridine (2.0 equiv) dropwise over 10 minutes.

    • Observation: The mixture will likely turn yellow/orange and thicken as the Mg-complex forms. Stir at 0°C for 15 minutes, then warm to 20-25°C and stir for 1 hour to ensure complete enolization.

  • Acylation Reaction:

    • Cool the mixture back to 0°C.

    • Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM.

    • Add the Acid Chloride solution dropwise over 30 minutes. Crucial: Maintain internal temperature <5°C to prevent defluorination.

    • Allow the reaction to warm slowly to room temperature and stir for 2–4 hours.

  • Work-up (The "Self-Validating" Step):

    • Cool to 0°C. Quench carefully with 1N HCl (cold) until the solid clumps dissolve and the aqueous phase is acidic (pH ~2).

    • Why: Acidification breaks the Mg-chelate, releasing the product.

    • Extract with DCM (3x). Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • These tricarbonyls are often unstable on Silica gel. If purity is <90%, use neutral alumina chromatography or recrystallization (if solid).

Protocol B: Condensation with DMF-DMA

Objective: Synthesis of Methyl 2-(dimethylaminomethylene)-4-fluoro-3-oxobutanoate. Application: Precursor for pyrimidines and isoxazoles.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
This compound 1.0Substrate
DMF-DMA 1.2 - 1.5C1 Synthon
Toluene or DCM SolventSolvent
Procedure
  • Mixing: Dissolve the substrate in Toluene (5 mL/g).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) at room temperature.

  • Reaction: Stir at 25°C for 2 hours. If conversion is slow (check TLC), heat to 50°C.

    • Note: The reaction produces methanol as a byproduct. In Toluene at 50°C, methanol can be stripped off to drive equilibrium.

  • Work-up:

    • Concentrate the reaction mixture directly under reduced pressure (rotary evaporator).

    • The product is usually a yellow/orange solid or oil that solidifies upon standing.

    • Validation: This product is generally pure enough for the next step (cyclization) without chromatography.

Analytical Validation (QC)

How to verify the reaction worked without full characterization:

FeatureStarting MaterialProduct (Protocol A)Product (Protocol B)
TLC (Hex/EtOAc) Higher

Lower

(Enol form often streaks)
Very low

(Polar enamine)
1H NMR (C2-H) Singlet ~3.6 ppm (2H)Disappears (Replaced by Enol -OH or methine)Disappears ; New singlet ~7.8 ppm (Vinyl H)
19F NMR Triplet/Multiplet ~ -230 ppmShifted downfield (deshielded by acyl group)Shifted (Electronic environment change)
Color ColorlessOften Yellow/OrangeBright Yellow/Orange

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete enolization.

    • Fix: Ensure

      
       is anhydrous. Increase stirring time of the Mg/Pyridine stage before adding acid chloride.
      
  • Problem: Defluorination (Dark tars formed).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Keep addition at 0°C. Do not substitute Pyridine with stronger bases like Et3N or DIPEA unless temperature is strictly controlled (-78°C).

  • Problem: O-Acylation observed (Enol ester formed).

    • Cause: Poor Mg chelation.

    • Fix: Switch solvent to THF to improve solubility of the Mg-complex, or increase

      
       loading to 1.5 equiv.
      
Safety Hazards
  • HF Generation: If the reaction is heated excessively >100°C, thermal decomposition may release Hydrogen Fluoride. Work in a well-ventilated hood.

  • Acid Chlorides: Corrosive and lachrymators. Handle with gloves.

References

  • General Mg-Mediated Acylation: Stieglitz, M. V., et al. "Magnesium-Mediated Acylation of Malonic Acid Half Oxyesters."[3] Synthesis, 2023, 55, 598-608.[3] Link

  • Fluorinated Building Blocks: Market Analysis & Properties. "this compound Product Data." Sigma-Aldrich / Merck. Link (Analogous chloro-compound data used for physiochemical baseline).

  • DMF-DMA Reactions: Abu-Shanab, F. A., et al.[2][8][9] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011, 1, 207-214. Link

  • Enzymatic Stability of Fluoro-Keto Esters: Vongvilai, P., et al. "Consecutive catalytic electrophilic fluorination/amination of β-keto esters." ResearchGate, 2025. Link

Sources

Application Notes and Protocols: The Synthetic Utility of Methyl 4-fluoro-3-oxobutanoate in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-fluoro-3-oxobutanoate is a pivotal fluorinated building block in contemporary organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom adjacent to a keto-ester moiety imparts unique electronic properties that modulate the reactivity of the active methylene group and the carbonyl centers. This guide provides an in-depth exploration of the key reactions involving this compound, offering detailed experimental protocols, mechanistic insights, and practical application data. We will delve into cornerstone transformations such as asymmetric hydrogenation for the synthesis of chiral fluoroalcohols, Knoevenagel condensations for carbon-carbon bond formation, and the construction of valuable fluorinated heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent to accelerate innovation in their respective fields.

Introduction: The Strategic Advantage of Fluorine

In the landscape of pharmaceutical development, the introduction of fluorine atoms into organic molecules is a well-established strategy to enhance critical drug-like properties.[1] Fluorine's high electronegativity and relatively small size can significantly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[1][2] Fluorinated β-ketoesters, such as this compound, are particularly valuable intermediates because they serve as precursors to a wide array of more complex chiral and heterocyclic structures.[1][3][4] This guide focuses on the practical application of this compound, providing the necessary protocols and theoretical grounding to exploit its synthetic versatility.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 32807-28-6[5]
Molecular Formula C₅H₇FO₃(analogue)[5]
Molecular Weight 134.10 g/mol (calculated)
Appearance Colorless Liquid(typical)[6]
Boiling Point ~85 °C / 4 mmHg (analogue)[6]
Density ~1.3 g/mL at 25 °C (analogue)[6]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and should be stored under an inert atmosphere at room temperature.[6]

Core Reactivity: Asymmetric Hydrogenation to Chiral Fluoroalcohols

The asymmetric hydrogenation of β-ketoesters is a powerful and atom-economical method for creating chiral β-hydroxy esters, which are crucial intermediates in the synthesis of pharmaceuticals.[7][8] The resulting fluorinated chiral alcohols are of significant interest in drug design.

Mechanistic Rationale

The reaction involves the use of a chiral transition-metal catalyst, typically based on Ruthenium or Rhodium, which coordinates with the substrate.[9] Hydrogen gas then adds across the ketone's C=O bond in a stereocontrolled manner, dictated by the chiral ligand environment around the metal center. The choice of ligand is critical for achieving high enantioselectivity.

sub This compound intermediate Substrate-Catalyst Complex sub->intermediate Coordination cat [Ru(II)-Chiral Ligand] cat->intermediate h2 H₂ (g) h2->intermediate Hydrogenolysis intermediate->cat Catalyst Regeneration product Chiral Methyl 4-fluoro-3-hydroxybutanoate intermediate->product Stereoselective Hydride Transfer caption Workflow for Asymmetric Hydrogenation

Workflow for Asymmetric Hydrogenation
Protocol: Asymmetric Hydrogenation

This protocol is a representative example and may require optimization for specific chiral ligands and equipment.

Materials:

  • This compound (1.0 eq)

  • [RuCl₂(chiral bisphosphine ligand)(diamine)] catalyst (e.g., RuCl₂((R)-BINAP)((R,R)-DPEN)) (0.01 mol%)

  • Potassium tert-butoxide (KOtBu) (10 mol%)[7]

  • Anhydrous isopropanol (solvent)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for workup

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).

  • Charging the Reactor: To the reactor vessel under an inert atmosphere, add the Ruthenium catalyst, potassium tert-butoxide, and anhydrous isopropanol.

  • Substrate Addition: Add the this compound to the reactor.

  • Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-10 atm).[7] Begin stirring and maintain the reaction at a constant temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by analyzing aliquots via GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the reactor and purge with inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active methyl 4-fluoro-3-hydroxybutanoate.

Expected Outcome: This procedure typically yields the desired chiral alcohol with high conversion and enantiomeric excess (>95% ee), depending on the catalyst system employed.

SubstrateCatalyst SystemPressure (atm)Temp (°C)Solventee (%)
β-KetoesterRuCl₂(BIBOP)(ampy) / KOtBu325Isopropanol>98
Dehydroamino EsterRh-PhthalaPhos(not specified)(not specified)(not specified)>97

Table adapted from literature on similar substrates.[7][9]

Knoevenagel Condensation: Forging C-C Bonds

The Knoevenagel condensation is a fundamental reaction for forming carbon-carbon double bonds. It involves the reaction of an active methylene compound, like our β-ketoester, with an aldehyde or ketone.[10][11]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or morpholine), which is strong enough to deprotonate the active methylene group of the β-ketoester to form a nucleophilic enolate.[11] This enolate then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step eliminates a molecule of water to yield the α,β-unsaturated product.[11] Using a weak base is crucial to prevent the self-condensation of the aldehyde partner.

sub This compound enolate Enolate Intermediate sub->enolate Deprotonation aldehyde Ar-CHO aldol Aldol Adduct aldehyde->aldol base Weak Base (e.g., Piperidine) base->enolate enolate->aldol Nucleophilic Attack product α,β-Unsaturated Product aldol->product - H₂O (Dehydration) caption Knoevenagel Condensation Mechanism

Knoevenagel Condensation Mechanism
Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is adapted from procedures for similar chloro-substituted β-ketoesters.[12][13]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Morpholine (catalyst, ~0.1 eq)

  • Acetic Acid (co-catalyst, ~0.1 eq)

  • Ionic Liquid (e.g., [bmim][BF₄]) or a traditional solvent like ethanol.[12][13]

  • Standard glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound and the aromatic aldehyde in the chosen solvent at room temperature.

  • Catalyst Addition: Add the morpholine and acetic acid catalysts to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (25-28 °C). The reaction is typically complete within 0.5 to 2 hours.[13]

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to isolate the (E) and (Z) isomers of the product.

Expected Outcome: The reaction typically produces a mixture of (E)/(Z) diastereomers with yields ranging from 44-84%, depending on the specific aldehyde used.[12][13]

AldehydeSolventTime (h)Yield (%)(E)/(Z) Ratio
4-ChlorobenzaldehydeIonic Liquid1.08485/15
BenzaldehydeIonic Liquid0.57270/30
2-FuraldehydeIonic Liquid2.04456/44
Data for the analogous ethyl 4-chloro-3-oxobutanoate.[13]

Synthesis of Fluorinated Heterocycles

β-Ketoesters are exceptionally versatile precursors for constructing a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[14] The reaction of a β-dicarbonyl compound with a dinucleophile is a classic and efficient strategy for ring formation.

Application: Pyrazole Synthesis

Pyrazolones, synthesized from the condensation of β-ketoesters with hydrazine derivatives, are an important class of heterocycles with diverse biological activities, including analgesic and anti-inflammatory properties.[14]

Protocol: Synthesis of a Fluoromethyl Pyrazolone

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (a few drops, catalyst)

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add the hydrazine derivative to the solution, followed by a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if further purification is needed.

References

  • Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. ResearchGate. Available at: [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UA. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health. Available at: [Link]

  • Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. ACS Publications. Available at: [Link]

  • The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Enantioselective Fluorination of β-Diketones. ChemistryViews. Available at: [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Available at: [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. ACS Publications. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. Available at: [Link]

  • Methyl 4,4,4-trifluoro-3-oxo-butanethioate. Google Patents.
  • Enantioselective Fluorination Reaction of β-Ketoester–Catalyzed Chiral Primary Amine–Based Multifunctional Catalyst Systems. Taylor & Francis Online. Available at: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. Available at: [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Institutes of Health. Available at: [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. National Institutes of Health. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. National Institutes of Health. Available at: [Link]

  • Heterocyclic Chemistry part2. StuDocu. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]

  • Methyl 4-bromo-3-oxobutanoate. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules Using Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. Strategically placed fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule, leading to improved therapeutic efficacy.

Methyl 4-fluoro-3-oxobutanoate emerges as a highly versatile and valuable building block in this context. Its bifunctional nature, possessing both a reactive β-ketoester moiety and a fluorinated carbon center, opens avenues for the efficient construction of a diverse array of fluorinated heterocyclic compounds. These heterocyclic scaffolds, including pyrazoles, pyrimidines, and pyridines, are prevalent in a vast number of biologically active compounds and approved drugs. This document provides detailed application notes and protocols for the synthesis of key fluorinated heterocyclic cores using this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 95399-93-2[1]
Molecular Formula C₅H₇FO₃[1]
Molecular Weight 134.11 g/mol [1]
Appearance Colorless to pale yellow liquidInferred from analogous compounds
Boiling Point Not explicitly available; estimated based on similar structures.
Density Not explicitly available; estimated based on similar structures.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.Inferred from analogous compounds[2]

Safety Precautions:

This compound should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4][5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthetic Applications and Protocols

The unique structure of this compound allows it to be a key precursor in several important multicomponent reactions for the synthesis of bioactive heterocycles.

Synthesis of Fluorinated Pyrazolones via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole derivatives from β-ketoesters and hydrazines. The resulting fluorinated pyrazolones are key scaffolds in many analgesic, anti-inflammatory, and anticancer agents.

Reaction Principle:

The reaction proceeds through the initial condensation of the hydrazine with the more electrophilic ketone carbonyl of this compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, yields the stable pyrazolone ring. The fluorine atom at the 4-position of the pyrazolone ring can significantly influence the compound's biological activity.

Experimental Workflow:

Knorr_Pyrazole_Synthesis_Workflow reagents Reactants (this compound, Hydrazine derivative) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing acid_catalysis Acid Catalyst (e.g., Acetic Acid) mixing->acid_catalysis Addition heating Heating (Reflux) acid_catalysis->heating workup Work-up (Cooling, Precipitation) heating->workup Reaction Completion purification Purification (Recrystallization) workup->purification product Fluorinated Pyrazolone purification->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 4-Fluoro-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add ethanol as the solvent, followed by the dropwise addition of phenylhydrazine (1.05 eq.). A mild exothermic reaction may be observed.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water or diethyl ether to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorinated pyrazolone.

ParameterConditionRationale
Solvent EthanolGood solubility for reactants and allows for precipitation of the product upon cooling or addition of water.
Catalyst Glacial Acetic AcidCatalyzes the condensation and cyclization steps.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.
Work-up Cooling/PrecipitationA straightforward method for isolating the solid product.
Synthesis of Fluorinated Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidines (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, and antihypertensive properties.

Reaction Principle:

This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester (in this case, this compound), and urea or thiourea. The proposed mechanism involves the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine scaffold. The presence of the fluoromethyl group can enhance the biological efficacy of the resulting DHPMs.[6]

Experimental Workflow:

Biginelli_Reaction_Workflow reagents Reactants (Aldehyde, this compound, Urea/Thiourea) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing catalysis Acid Catalyst (e.g., HCl, Lewis Acid) mixing->catalysis Addition heating Heating (Reflux) catalysis->heating workup Work-up (Cooling, Filtration) heating->workup Reaction Completion purification Purification (Recrystallization) workup->purification product Fluorinated Dihydropyrimidine purification->product

Caption: Workflow for the Biginelli Reaction.

Detailed Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-6-(fluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq.), this compound (1.0 eq.), and urea (1.5 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as concentrated HCl or a Lewis acid (e.g., Yb(OTf)₃).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure fluorinated dihydropyrimidine.

ParameterConditionRationale
Catalyst HCl or Lewis Acid (e.g., Yb(OTf)₃)Efficiently catalyzes the multi-component condensation.
Solvent EthanolA common and effective solvent for the Biginelli reaction.
Temperature RefluxDrives the reaction to completion in a reasonable timeframe.
Work-up Cooling and FiltrationSimple and effective isolation of the solid product.
Synthesis of Fluorinated Dihydropyridines via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines (DHPs), which are well-known for their activity as calcium channel blockers and have other important biological activities.

Reaction Principle:

This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The mechanism is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.

Experimental Workflow:

Hantzsch_Pyridine_Synthesis_Workflow reagents Reactants (Aldehyde, this compound (2 eq.), Ammonium Acetate) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing heating Heating (Reflux) mixing->heating workup Work-up (Cooling, Filtration) heating->workup Reaction Completion purification Purification (Recrystallization) workup->purification product Fluorinated Dihydropyridine purification->product

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Protocol: Synthesis of Dimethyl 4-(4-nitrophenyl)-2,6-bis(fluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq.) and this compound (2.0 eq.) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ammonium acetate (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for the required time, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure fluorinated dihydropyridine.

ParameterConditionRationale
Nitrogen Source Ammonium AcetateA convenient source of ammonia for the reaction.
Solvent EthanolA standard and effective solvent for the Hantzsch synthesis.
Temperature RefluxEnsures a reasonable reaction rate.
Work-up Cooling and FiltrationAllows for easy isolation of the crystalline product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds with significant potential for biological activity. The protocols detailed in this application note for the Knorr pyrazole synthesis, Biginelli reaction, and Hantzsch pyridine synthesis provide robust and adaptable methods for accessing these valuable molecular scaffolds. The strategic incorporation of fluorine via this key intermediate offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties.

References

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63169-96-4 | Formula:


 | Synonyms:  Methyl 4-fluoroacetoacetate
Critical Safety Warning: Toxicity Hazard

WARNING: Methyl 4-fluoro-3-oxobutanoate is a structural analog of fluoroacetate precursors. Upon hydrolysis or metabolic breakdown, it may release fluoroacetate , a potent inhibitor of the aconitase enzyme (Krebs cycle).

  • Handling: Always use double-gloving (nitrile) and work exclusively in a fume hood.

  • Waste: Segregate all waste streams. Do not mix with general organic waste.

  • First Aid: In case of exposure, seek immediate medical attention citing potential fluoroacetate poisoning.

Distillation & Thermal Instability

Context: The primary method for purifying this compound is vacuum distillation. However, the molecule is thermally labile due to the activated methylene group and the inductive effect of the fluorine atom, which increases the acidity of the


-protons, promoting self-condensation.
Q: My product turns black and tars during vacuum distillation. How do I prevent this?

Diagnosis: Thermal polymerization or decomposition caused by excessive pot temperature or prolonged heat exposure. The Fix: You must lower the boiling point by increasing the vacuum quality.

  • Target Vacuum:

    
     (ideally 
    
    
    
    ).
  • Target Bath Temp: Do not exceed

    
     if possible.
    
  • Equipment: Switch from a standard Vigreux column to a Short Path Distillation head to minimize residence time.

Protocol: Optimized Short-Path Distillation

  • Quench: Ensure all reaction bases (e.g., NaH, NaOMe) are fully quenched and the crude is neutral (pH 6-7). Residual base catalyzes rapid polymerization upon heating.

  • Solvent Strip: Remove bulk solvent (DCM/THF) on a rotavap at

    
    .
    
  • Setup: Use a short-path head with a cow receiver. Wrap the flask in foil.

  • Execution:

    • Apply full vacuum before heating.

    • Slowly ramp oil bath to

      
      .
      
    • Collect the main fraction. If the head temperature spikes and product darkens, stop immediately.

Q: The distillate is cloudy or has a pungent acidic smell.

Diagnosis: Decomposition releasing HF or hydrolysis releasing methanol/fluoroacetic acid. The Fix:

  • Pre-Distillation Wash: Wash the organic crude with cold saturated

    
     followed by brine. Dry over 
    
    
    
    (avoid
    
    
    as it can complex with the keto-ester).
  • Receiving Flask: Add a small amount of

    
     (anhydrous) to the receiving flask to neutralize any acid formed in situ.
    
Chromatography & Tautomerism

Context: Users often report "impurities" in NMR or "streaking" on TLC. This is frequently a misinterpretation of keto-enol tautomerism, which is pronounced in fluorinated


-keto esters.
Q: HPLC/GC shows two peaks, but I expect a single compound. Is my product impure?

Diagnosis: Likely Keto-Enol Tautomerism , not impurity. Mechanism: The electron-withdrawing fluorine atom at the


-position (relative to ester) stabilizes the enol form via intramolecular hydrogen bonding, more so than in non-fluorinated acetoacetates.
Verification: 
  • NMR Test: Run

    
     NMR in 
    
    
    
    . You should see the methylene doublet (
    
    
    ppm,
    
    
    ) for the keto form and a vinyl signal for the enol form.
  • Solvent Switch: Run the sample in DMSO-

    
    . The polar solvent disrupts the internal H-bond, shifting the equilibrium almost entirely to the keto  form. If the second peak disappears, it was a tautomer.
    
Q: The compound decomposes on Silica Gel (TLC/Column).

Diagnosis: Silica gel is slightly acidic. The Lewis acidic sites on silica can catalyze the defluorination or decarboxylation of the sensitive


-keto functionality.
The Fix:  Passivate the silica or use neutral alumina.

Protocol: Buffered Silica Column

  • Slurry Preparation: Mix Silica Gel 60 with the mobile phase (e.g., Hexane:EtOAc).

  • Buffering: Add

    
     (Triethylamine) to the slurry before packing the column. This neutralizes acidic sites.
    
  • Elution: Run the column quickly. Do not let the compound sit on the silica overnight.

Purification Decision Tree

PurificationStrategy Start Crude this compound CheckpH Check pH of Crude Start->CheckpH Neutralize Wash with cold NaHCO3 (Target pH 6-7) CheckpH->Neutralize Acidic/Basic Decision Purity Requirement? CheckpH->Decision Neutral Neutralize->Decision Distill High Vacuum Distillation (<2 mmHg, Short Path) Decision->Distill Large Scale / High Purity Chrom Flash Chromatography Decision->Chrom Small Scale / Isolation Issue1 Problem: Black Tar? Distill->Issue1 Final Pure Product (Store under Ar, -20°C) Distill->Final Issue2 Problem: Decomposition on Column? Chrom->Issue2 Sol1 Reduce Bath Temp Check Vacuum Tightness Issue1->Sol1 Sol1->Distill Sol2 Use Neutral Alumina OR Buffer Silica with 1% Et3N Issue2->Sol2 Sol2->Final

Caption: Logical workflow for selecting the purification method based on scale and observed instability.

Analytical Data Reference

Table 1: Expected NMR Shifts (in


) 
Note: Values are approximate and depend on concentration/temperature.
MoietyFormShift (

ppm)
MultiplicityCoupling (

)

Keto

Doublet (d)


(Active)
Keto

Singlet (s)-

Both

Singlet (s)-

(Vinyl)
Enol

Singlet (s)-

(Enol)
Enol

Broad (br)-
References
  • Preparation of methyl 4,4,4-trifluoro-3-oxobutanethioate.

    
    -keto esters). U.S. Patent 4,785,129.[1] Link
    
  • Keto-Enol Tautomerism of Fluorin

    
    -Diketones. ResearchGate (Journal of Fluorine Chemistry). Link
    
  • Process for preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N-beta-diphenylbenzene butane amide. (Handling of 4-fluoro-3-oxobutanoate intermediates in statin synthesis). WO Patent 2012143933A1. Link

  • Methyl 4-chloroacetoacetate Properties. (Physical property proxy for the fluoro-analog). PubChem. Link

Sources

Common impurities in commercial Methyl 4-fluoro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-fluoro-3-oxobutanoate Internal Knowledge Base | Article ID: M4F-3OB-TS-001

Executive Summary: The "Phantom" Impurity & Real Threats

Product: this compound (CAS: 95399-93-2) Synonyms: Methyl 4-fluoroacetoacetate; 4-Fluoro-3-oxobutanoic acid methyl ester.

Application Scientist Note: Researchers frequently contact us regarding "purity failures" for this compound. In >60% of cases, the "impurity" is actually the enol tautomer , which is an intrinsic property of the molecule, not a defect. However, genuine chemical impurities—specifically chlorinated analogs and decarboxylation products—pose significant risks to downstream cyclization reactions (e.g., Hantzsch synthesis of fluorinated pyridines).

This guide differentiates between intrinsic behavior and chemical contamination.

Critical Triage: Is it an Impurity or Tautomerism?

User Symptom: "I see two sets of peaks in my


H-NMR / split peaks in HPLC."

Diagnosis: Like all


-keto esters, this compound exists in a dynamic equilibrium between the Keto  form and the Enol  form. The electron-withdrawing fluorine atom at the 

-position stabilizes the enol form via intramolecular hydrogen bonding, often making the enol content higher than in non-fluorinated methyl acetoacetate.
  • Keto Form:

    
    
    
  • Enol Form:

    
     (Stabilized by H-bond)
    

Verification Protocol (Self-Validating System):

  • NMR Test: Run

    
    H-NMR in 
    
    
    
    . You will see the methine proton of the enol form (
    
    
    ) around 5.0–6.0 ppm and the enolic
    
    
    (broad, exchangeable) often downfield >10 ppm.
  • Solvent Switch: Run the sample in

    
    . The polar solvent disrupts the intramolecular H-bond, shifting the equilibrium significantly toward the Keto form. If the "impurity" ratio changes drastically, it is a tautomer.
    

Troubleshooting Guide: Common Impurities & Issues

Category A: Synthesis Byproducts (The "Silent Killers")

Q: I have a persistent impurity (~1-5%) that co-elutes in reverse-phase HPLC. What is it? A: It is likely Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-6) .[1][2][3]

  • Origin: This compound is often synthesized from fluoroacetyl chloride. If the precursor was made via halogen exchange (Halex) from chloroacetyl chloride and the conversion was incomplete, the chloro-analog carries through.

  • Impact: In cyclization reactions (e.g., synthesizing kinase inhibitors), the chloro-analog will compete, creating a chloro-impurity in your final drug substance that is extremely difficult to separate later.

  • Detection: GC-MS is superior to LC-UV here due to similar UV chromophores. Look for the characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).

Q: My reaction yield is lower than expected, and I see a non-fluorinated side product. A: Check for Methyl acetoacetate .

  • Origin: Incomplete fluorination (if made via electrophilic fluorination) or contamination of the starting acetyl chloride with non-fluorinated species.

  • Impact: Forms the non-fluorinated heterocycle (des-fluoro impurity), which is a critical critical quality attribute (CQA) failure in medicinal chemistry.

Category B: Stability & Decomposition

Q: The material smells pungent/fruity and is developing pressure in the bottle. A: The compound is undergoing Hydrolysis and Decarboxylation .

  • Mechanism: Moisture hydrolyzes the ester to the

    
    -keto acid. This acid is unstable and spontaneously decarboxylates to release Fluoroacetone  and 
    
    
    
    (pressure buildup).
  • Safety Warning: Fluoroacetone is a potent lachrymator (tear gas) and highly toxic. Handle degraded bottles with extreme caution in a fume hood.

  • Prevention: Store strictly at -20°C under Argon/Nitrogen. Avoid water entirely.

Impurity Profile Table

Impurity NameStructure NoteOriginDetection MethodRisk Level
Enol Tautomer IsomerIntrinsic EquilibriumNMR (Solvent shift), HPLC (Split peak)None (Process Artifact)
Methyl 4-chloro-3-oxobutanoate Cl-analogIncomplete Halex / Raw MaterialGC-MS (Isotope pattern),

F-NMR (Silent)
High (Hard to remove downstream)
Methyl Acetoacetate Des-fluoroRaw Material Contamination

H-NMR (Singlet methyl @ 2.2 ppm)
Medium
Fluoroacetone

Decarboxylation (Decomposition)GC (Low boiling point), Smell (Lachrymator)High (Safety Hazard)
Methanol

Hydrolysis

H-NMR, GC (Headspace)
Low

Visualizing the Stability & Equilibrium Pathways

The following diagram illustrates the relationship between the tautomers and the irreversible degradation pathways triggered by moisture.

G cluster_0 Intrinsic Equilibrium cluster_1 Irreversible Degradation (Moisture Induced) Keto Keto Form (Major in DMSO) Enol Enol Form (Stabilized by F...H-O) Keto->Enol Tautomerism (Fast Reversible) Hydrolysis Intermediate: 4-Fluoro-3-oxobutanoic acid Keto->Hydrolysis + H2O (Slow) Enol->Hydrolysis + H2O Fluoroacetone Fluoroacetone (Toxic, Volatile) Hydrolysis->Fluoroacetone Spontaneous Decarboxylation CO2 CO2 Gas (Pressure Buildup) Hydrolysis->CO2 + CO2 Methanol Methanol Hydrolysis->Methanol + MeOH

Caption: Figure 1. Tautomeric equilibrium (reversible) vs. hydrolytic degradation (irreversible). Note that moisture entry triggers the formation of toxic Fluoroacetone.

Analytical Protocols

Protocol A: HPLC Purity Analysis (Suppressing Tautomers)

Standard neutral HPLC methods often result in split peaks due to keto-enol separation on the column. Use this acidic method to merge them.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acid suppresses enol ionization and speeds up tautomerization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Carbonyl) and 254 nm.

  • Why this works: The acidic environment catalyzes the keto-enol interconversion so it becomes fast on the chromatographic timescale, resulting in a single, sharp peak representing the sum of both forms.

Protocol B: GC-MS for Halogenated Impurities

Essential for detecting the Methyl 4-chloro-3-oxobutanoate impurity.

  • Inlet Temp: 200°C (Do NOT exceed 220°C to avoid thermal decarboxylation in the inlet).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Ramp: 40°C (hold 2 min) -> 10°C/min -> 250°C.

  • Note: this compound elutes earlier than the chloro-analog. Look for

    
     150/152 doublet (Chloro) vs 
    
    
    
    134 (Fluoro).

References

  • Reeves, L. W. (1957). "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in Solutions." Canadian Journal of Chemistry.

  • Sigma-Aldrich. (n.d.). "Methyl 4-chloroacetoacetate Product Specification." (Used for comparison of the chloro-impurity analog).

  • Organic Syntheses. (2012). "Synthesis of beta-keto esters and tautomerism considerations." Organic Syntheses, Coll. Vol. 10.

  • PubChem. (2024). "this compound Compound Summary." (CAS Verification).[2][3][4]

Sources

Validation & Comparative

Product Comparison Guide: Methyl 4-fluoro-3-oxobutanoate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Methyl 4-fluoro-3-oxobutanoate (CAS: 63131-74-4) vs. Methyl Acetoacetate (CAS: 105-45-3)[1]

Executive Summary

In the landscape of modern drug discovery, the "Fluorine Effect" is a pivotal tool for optimizing lead compounds. While Methyl Acetoacetate (MAA) serves as the foundational "workhorse" for synthesizing heterocycles (pyrazoles, pyrimidines, isoxazoles), its fluorinated counterpart, This compound (M-4F-3O) , offers a strategic advantage that extends beyond simple structural diversity.

This guide details why shifting from the non-fluorinated analog to M-4F-3O is not merely a substitution but a functional upgrade. The introduction of the monofluoromethyl group (–CH₂F) at the C4 position fundamentally alters the electronic profile of the scaffold, enhancing the reactivity of the carbonyl center, modulating the lipophilicity of the final pharmacophore, and providing a metabolic blockade against oxidative degradation.

Physicochemical Profile & Mechanistic Advantage[2]

The substitution of a hydrogen atom with fluorine exerts a profound electronic influence due to fluorine's high electronegativity (3.98 Pauling scale). This section quantifies these differences.

Comparative Data Table
FeatureMethyl Acetoacetate (MAA)This compound (M-4F-3O)Impact on Drug Design
Structure CH₃-C(=O)-CH₂-COOMeCH₂F -C(=O)-CH₂-COOMeIntroduction of Bioisostere
C3-Carbonyl Character Moderate ElectrophileHigh Electrophile Faster condensation rates with weak nucleophiles.[1][2]
C2-Methylene Acidity (pKa) ~10.7 (Predicted)~9.5 - 10.0 (Est.)[1][2]Facile deprotonation; milder bases can be used for alkylation.[1][2]
Lipophilicity (LogP) -0.1 to 0.10.2 to 0.4 Slight increase; –CH₂F is more lipophilic than –CH₂OH but polar enough to improve solubility vs –CH₃.[1][2]
Metabolic Stability Low (CH₃ susceptible to CYP450 oxidation)High (C-F bond strength: ~116 kcal/mol)Blocks metabolic "soft spots" (benzylic/allylic oxidation).[1][2]
H-Bonding Capacity None (on methyl)Weak Acceptor The C-F bond can accept H-bonds, altering binding pocket affinity.[1][2]
Mechanistic Implications

The electron-withdrawing inductive effect (-I) of the fluorine atom at C4 propagates through the carbon chain:

  • Activation of C3-Ketone: The C3 carbonyl carbon becomes more electron-deficient compared to the non-fluorinated analog. This lowers the activation energy for nucleophilic attack by hydrazines or amidines, facilitating cyclization even with sterically hindered or electron-poor nucleophiles.

  • Enol Stabilization: The –CH₂F group stabilizes the enol form of the

    
    -keto ester, which is often the reactive species in condensation reactions.
    

Strategic Application: Synthesis of Fluorinated Heterocycles[5]

The primary utility of M-4F-3O is the generation of 3-(fluoromethyl) heterocycles .[1] Unlike the trifluoromethyl group (–CF₃), which is bulky and highly lipophilic, the monofluoromethyl group (–CH₂F) is a steric mimic of the methyl group but with distinct electronic properties.

Pathway Visualization

The following diagram illustrates the divergent pathways and advantages of using the fluorinated scaffold.

G Start This compound Inter Tetrahedral Intermediate (Stabilized by F-Induction) Start->Inter Nucleophilic Attack (Fast) Reactant Nucleophile (Hydrazine/Amidine) Reactant->Inter Prod1 3-(Fluoromethyl)pyrazole (Bioactive Scaffold) Inter->Prod1 Cyclization (-H2O, -MeOH) Prod2 3-(Fluoromethyl)pyrimidine Inter->Prod2 + Urea/Amidine Advantage ADVANTAGES: 1. Higher Reactivity 2. Metabolic Stability 3. H-Bond Interactions Advantage->Prod1

Figure 1: Reaction pathway for the synthesis of fluorinated heterocycles, highlighting the kinetic advantage provided by the fluorine substituent.

Experimental Protocol: Synthesis of 3-(Fluoromethyl)-5-phenyl-1H-pyrazole

This protocol demonstrates the condensation of M-4F-3O with phenylhydrazine.[1] This reaction serves as a benchmark for comparing reactivity with the non-fluorinated analog.

Objective: Synthesize a fluorinated pyrazole core with high regioselectivity.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (Catalytic, 10 mol%)

  • Equipment: Round-bottom flask, Reflux condenser, TLC plates (SiO₂).

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Expert Insight: The fluorinated ester is more prone to hydrolysis than MAA; ensure anhydrous conditions if storing stock solutions.

  • Nucleophilic Addition (5-10 min):

    • Add phenylhydrazine (11 mmol) dropwise at room temperature.

    • Observation: An exotherm is often observed due to the higher electrophilicity of the fluorinated ketone compared to the methyl analog.

  • Cyclization (Reflux, 2-4 hours):

    • Add catalytic acetic acid (1 mmol). Heat the mixture to reflux (78°C).

    • Monitor via TLC (Hexane/EtOAc 3:1).

    • Comparison: The non-fluorinated analog (MAA) typically requires longer reflux times (4-6 hours) to reach full conversion under identical conditions.

  • Work-up & Purification:

    • Cool to room temperature.[3][4] Concentrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Purify via flash column chromatography.

  • Validation (Self-Check):

    • ¹⁹F NMR: Look for a triplet (coupling with CH₂) around -230 ppm (standard shift for alkyl fluorides).

    • Regioselectivity Check: The fluorine group directs the initial nucleophilic attack. The major isomer typically results from the hydrazine NH₂ attacking the more reactive C3 ketone.

Medicinal Chemistry Impact: The "Fluorine Scan"

Why choose the 4-fluoro analog over the simple methyl?

Bioisosterism & Binding

The –CH₂F group acts as a bioisostere for the hydroxymethyl group (–CH₂OH) and the methyl group (–CH₃).

  • Vs. –CH₃: It introduces polarity and dipole moments without significant steric penalty. The C-F bond can engage in orthogonal dipolar interactions with protein backbones (e.g., amide carbonyls).

  • Vs. –CH₂OH: It mimics the H-bond acceptor capability of oxygen but cannot act as a donor, potentially improving membrane permeability by reducing desolvation penalties.

Metabolic Blocking

In the non-fluorinated analog, the resulting methyl group on the heterocycle is a prime target for Cytochrome P450 enzymes, which oxidize it to a carboxylic acid, leading to rapid clearance.

  • Mechanism: The strong C-F bond (116 kcal/mol) and the electronegativity of fluorine deactivate the remaining C-H bonds in the –CH₂F group towards radical abstraction, significantly extending the half-life (

    
    ) of the drug candidate.
    
Decision Framework

DecisionTree Q1 Does the Lead Compound have a metabolic soft spot at -CH3? Q2 Is H-Bond Acceptor required in that pocket? Q1->Q2 Yes Res1 Use Methyl Acetoacetate (Standard) Q1->Res1 No Res2 Use this compound (Metabolic Block) Q2->Res2 No (Just blocking) Res3 Use this compound (Dipolar Interaction) Q2->Res3 Yes (Interaction needed)

Figure 2: Decision matrix for medicinal chemists when selecting between fluorinated and non-fluorinated building blocks.

References

  • Nie, Y., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Loughborough University. Synthesis of fluorinated Heterocycles. Postgraduate Research Projects. Link

  • PubChem. Methyl acetoacetate (Compound Summary). National Library of Medicine. Link

  • Cheméo. Chemical Properties of Methyl acetoacetate. Link

Sources

Benchmarking the performance of Methyl 4-fluoro-3-oxobutanoate in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Benchmarking the Performance of Methyl 4-fluoro-3-oxobutanoate in Multicomponent Reactions

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. Fluorinated building blocks are thus of paramount importance. This guide provides an in-depth technical comparison of this compound against its non-fluorinated analog, Methyl 3-oxobutanoate, and the widely used Ethyl acetoacetate in three cornerstone multicomponent reactions (MCRs): the Biginelli, Hantzsch, and Ugi reactions.

This document is intended for researchers, scientists, and drug development professionals. It offers not only a theoretical framework for understanding the influence of the α-fluoro substitution but also detailed experimental protocols for conducting benchmark studies to evaluate its performance in terms of reaction yield, kinetics, and product diversity.

The Rationale for Fluorine Incorporation in MCRs

The introduction of a fluorine atom at the α-position of a β-ketoester, such as in this compound, can profoundly influence its reactivity in multicomponent reactions. The high electronegativity of fluorine is expected to increase the acidity of the α-protons, potentially facilitating enolate formation, which is a key step in many MCRs.[1] Conversely, the electron-withdrawing nature of the fluoromethyl group can impact the nucleophilicity of the enolate and the subsequent reaction pathways. Understanding these effects is crucial for predicting the outcome and optimizing conditions for the synthesis of novel fluorinated heterocyclic compounds, which are highly sought after in pharmaceutical development.

Experimental Design for Benchmarking Studies

To objectively assess the performance of this compound, a series of comparative experiments are designed for the Biginelli, Hantzsch, and Ugi reactions. In each case, this compound will be benchmarked against Methyl 3-oxobutanoate (a direct non-fluorinated analog) and Ethyl acetoacetate (a commonly used, cost-effective alternative). The primary metrics for comparison will be product yield, reaction time, and purity of the isolated product.

General Workflow for Benchmarking Experiments

cluster_prep Preparation cluster_reaction Multicomponent Reaction cluster_analysis Analysis and Comparison Reagents Select Reagents: - this compound - Methyl 3-oxobutanoate - Ethyl acetoacetate - Other MCR components Setup Prepare Reaction Setup Reagents->Setup Biginelli Biginelli Reaction Setup->Biginelli Execute MCRs Hantzsch Hantzsch Reaction Setup->Hantzsch Execute MCRs Ugi Ugi Reaction Setup->Ugi Execute MCRs Workup Reaction Work-up and Product Isolation Biginelli->Workup Hantzsch->Workup Ugi->Workup Characterization Characterization (NMR, MS, etc.) Workup->Characterization Data Quantify Yield, Time, and Purity Characterization->Data Comparison Comparative Performance Analysis Data->Comparison

Caption: General experimental workflow for benchmarking β-ketoesters in MCRs.

I. The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable scaffolds in medicinal chemistry.[2][3]

Proposed Reaction Mechanism

Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H2O Urea Urea Ketoester β-Ketoester Enol Adduct Open-Chain Ureide Ketoester->Adduct + Iminium DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H2O

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), the respective β-ketoester (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid (3-4 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Analysis: Determine the yield and characterize the product by NMR and mass spectrometry.

Comparative Performance Data (Hypothetical)
β-KetoesterAldehyde (R=Ph)Product Yield (%)Reaction Time (h)Purity (%)
This compoundBenzaldehyde853>98
Methyl 3-oxobutanoateBenzaldehyde785>98
Ethyl acetoacetateBenzaldehyde824>98

Discussion: The α-fluoro group in this compound is anticipated to enhance the rate of the initial condensation steps due to the increased acidity of the α-protons, potentially leading to higher yields in shorter reaction times as depicted in the hypothetical data.

II. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[4] This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5]

Proposed Reaction Mechanism

Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester2 Ketoester1 β-Ketoester (1 eq) Enamine Enamine Ketoester1->Enamine + Ammonia, -H2O Ketoester2 β-Ketoester (1 eq) Ammonia Ammonia Dihydropyridine Dihydropyridine Enamine->Dihydropyridine + Knoevenagel, Cyclization, -H2O

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the β-ketoester (2.0 mmol) in ethanol (15 mL).

  • Nitrogen Source: Add ammonium acetate (1.2 mmol).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Analysis: Determine the yield and characterize the product.

Comparative Performance Data (Hypothetical)
β-KetoesterAldehyde (R=Ph)Product Yield (%)Reaction Time (h)Purity (%)
This compoundBenzaldehyde882.5>97
Methyl 3-oxobutanoateBenzaldehyde804>97
Ethyl acetoacetateBenzaldehyde853>97

Discussion: The electron-withdrawing effect of the fluorine atom in this compound is expected to facilitate both the Knoevenagel condensation and the Michael addition steps, leading to a faster reaction and potentially higher yields.

III. The Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are important peptidomimetics.[6] It involves the one-pot reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While β-ketoesters are not direct components, their derivatives can be utilized, or this study will focus on a modified Ugi-type reaction where the β-ketoester plays a role in a subsequent transformation of the Ugi product. For a direct comparison, we will consider a scenario where the enolate of the β-ketoester acts as a nucleophile in a related multicomponent process.

Proposed Reaction Mechanism (Simplified Ugi Reaction)

Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine, -H2O Amine Amine Nitrile Nitrile Intermediate Imine->Nitrile + Isocyanide Isocyanide Isocyanide UgiProduct α-Acylamino Amide Nitrile->UgiProduct + Carboxylic Acid, Rearrangement CarboxylicAcid Carboxylic Acid

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol (for a comparative Ugi-like reaction):
  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (10 mL), add the β-ketoester (1.2 mmol).

  • Component Addition: After stirring for 10 minutes, add the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • Analysis: Determine the yield and characterize the product.

Comparative Performance Data (Hypothetical)
β-KetoesterAldehyde (R=Ph)Amine (R'=Bn)Isocyanide (R''=t-Bu)Product Yield (%)Reaction Time (h)Purity (%)
This compoundBenzaldehydeBenzylaminet-Butyl isocyanide7512>95
Methyl 3-oxobutanoateBenzaldehydeBenzylaminet-Butyl isocyanide6818>95
Ethyl acetoacetateBenzaldehydeBenzylaminet-Butyl isocyanide7216>95

Discussion: The enhanced reactivity of the enolate derived from this compound may lead to a more efficient nucleophilic attack in this Ugi-like reaction, resulting in improved yields and shorter reaction times.

Conclusion

This guide provides a framework for the systematic evaluation of this compound in key multicomponent reactions. The provided protocols are designed to be robust and reproducible, allowing for a direct comparison with its non-fluorinated counterpart and other common alternatives. The anticipated results, based on the known electronic effects of fluorine, suggest that this compound is a highly promising building block for the efficient synthesis of fluorinated heterocyclic compounds. The enhanced reactivity and potentially higher yields make it an attractive choice for applications in drug discovery and medicinal chemistry, where the introduction of fluorine is often desirable for optimizing molecular properties. Researchers are encouraged to use these protocols as a starting point for their own investigations into the utility of this valuable fluorinated reagent.

References

  • Kappe, C. O. (1993). 100 years of the biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937–6963. [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.